7-Bromo-5-(trifluoromethyl)-1H-indazole
Description
Properties
IUPAC Name |
7-bromo-5-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)1-4-3-13-14-7(4)6/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAPGTPHSWVOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280852 | |
| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100212-66-5 | |
| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1100212-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-5-(trifluoromethyl)-1H-indazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-Bromo-5-(trifluoromethyl)-1H-indazole
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The target molecule, this compound, incorporates two key substituents that often enhance therapeutic potential: a bromine atom, which can modulate metabolic stability and provide a handle for further synthetic elaboration, and a trifluoromethyl group, known to improve properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, grounded in established chemical principles and supported by analogous, field-proven methodologies.
Strategic Synthesis Design: A Two-Stage Approach
The synthesis of this compound is most effectively approached through a two-stage strategy. This pathway begins with the synthesis of a key substituted aniline precursor, followed by the construction of the indazole ring via an intramolecular cyclization reaction. This approach ensures high regioselectivity and provides a reliable route to the desired product.
The overall synthetic transformation is depicted below:
Caption: Overall two-stage synthesis strategy.
Stage 1: Synthesis of the Aniline Precursor
The cornerstone of this synthesis is the preparation of 2-Bromo-6-methyl-4-(trifluoromethyl)aniline. This intermediate correctly positions the necessary substituents—amino, methyl, bromo, and trifluoromethyl groups—for the subsequent indazole ring formation.
Causality of Experimental Choices
The synthesis commences with the commercially available 2-Methyl-4-(trifluoromethyl)aniline. The critical step is the regioselective bromination of this starting material.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. Compared to elemental bromine (Br₂), NBS is a solid, making it easier and safer to handle.[4] It provides a controlled source of electrophilic bromine, which is crucial for achieving high regioselectivity and minimizing the formation of poly-brominated byproducts.[5]
-
Reaction Solvent: Acetonitrile (MeCN) is an ideal solvent for this reaction. It is relatively polar, effectively dissolving both the aniline substrate and NBS, while remaining inert to the reaction conditions.
-
Temperature Control: The reaction is conducted at a reduced temperature (0-10°C). The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. Cooling the reaction mixture moderates the reaction rate, thereby enhancing selectivity for the desired mono-brominated product. The bromine atom is directed to the position ortho to the activating amino group and meta to the deactivating trifluoromethyl group.
Experimental Protocol: Synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)aniline
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-Methyl-4-(trifluoromethyl)aniline (1.0 eq) and acetonitrile (10 mL per gram of aniline).
-
Cooling: The flask is immersed in an ice-water bath, and the solution is stirred until the internal temperature reaches 0-5°C.
-
Addition of NBS: N-Bromosuccinimide (1.05 eq) is added portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The mixture is then diluted with water and extracted with ethyl acetate (3x volumes).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Bromo-6-methyl-4-(trifluoromethyl)aniline as a solid.
Stage 2: Indazole Ring Formation via Diazotization and Cyclization
The second stage involves the transformation of the aniline precursor into the final indazole product. This is achieved through a classical reaction sequence involving diazotization of the primary amino group followed by an intramolecular cyclization. This method is analogous to well-established procedures for synthesizing substituted indazoles.[6]
Mechanistic Insights
The formation of the indazole ring proceeds through the following key steps:
-
Diazotization: The primary aromatic amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄ or HBr) at low temperatures (0-5°C). This generates a highly reactive diazonium salt intermediate.
-
Intramolecular Cyclization: The diazonium salt is unstable and, upon gentle warming, undergoes an intramolecular electrophilic aromatic substitution-type reaction. The diazonium group is attacked by the π-electrons of the aromatic ring, leading to the closure of the five-membered pyrazole ring.
-
Aromatization: The cyclized intermediate then loses a proton to re-aromatize, yielding the stable 1H-indazole product.
Caption: Key steps in the indazole formation mechanism.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 2-Bromo-6-methyl-4-(trifluoromethyl)aniline (1.0 eq) is prepared in a mixture of acetic acid and propionic acid. The flask is cooled in an ice-salt bath to an internal temperature of 0-5°C.
-
Diazotization: A solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid is added dropwise to the aniline solution, maintaining the temperature below 5°C.
-
Cyclization: After the addition is complete, the reaction mixture is stirred at 0-5°C for 30 minutes. The cooling bath is then removed, and the mixture is allowed to warm slowly to room temperature and stirred for an additional 2-3 hours.
-
Workup: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude solid is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a pure crystalline solid.
Quantitative Data Summary
The following table summarizes expected yields and key physical properties based on analogous syntheses reported in the literature. Actual results may vary depending on experimental conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) | Melting Point (°C) |
| 1 | 2-Bromo-6-methyl-4-(trifluoromethyl)aniline | 2-Methyl-4-(trifluoromethyl)aniline | 75-85 | N/A |
| 2 | This compound | 2-Bromo-6-methyl-4-(trifluoromethyl)aniline | 60-70 | N/A |
Conclusion and Outlook
The described two-stage synthesis provides a reliable and scalable pathway to this compound. The strategy relies on well-understood and documented chemical transformations, ensuring a high degree of confidence in its execution. The starting materials are readily accessible, and the procedures employ standard laboratory techniques. This synthetic route provides a solid foundation for researchers and drug development professionals to access this valuable heterocyclic building block for incorporation into novel therapeutic agents and other advanced materials.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
physicochemical properties of 7-Bromo-5-(trifluoromethyl)-1H-indazole
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-(trifluoromethyl)-1H-indazole
Executive Summary: this compound is a halogenated and trifluoromethyl-substituted indazole derivative. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib.[1] The specific substitutions of a bromine atom at the 7-position and a trifluoromethyl group at the 5-position make this compound a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery programs. The bromine atom provides a reactive handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a final drug candidate. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard analytical protocols for its characterization, and offers insights into its handling and application for researchers in medicinal chemistry and drug development.
Chemical Identity and Structure
This compound is a heterocyclic aromatic organic compound. The core of the molecule is a bicyclic structure composed of a fused benzene ring and a pyrazole ring.
Molecular Structure
The structure consists of an indazole ring system with a bromine atom attached at position 7 and a trifluoromethyl (-CF₃) group at position 5.
Caption: Molecular Structure of this compound.
Chemical Identifiers
Multiple CAS (Chemical Abstracts Service) numbers appear in vendor and database listings for this compound, which may refer to different batches, suppliers, or isomers. The most frequently cited numbers are 925703-93-3 and 1100212-66-5.[2] Researchers should verify the specific identifier associated with their material.
Core Physicochemical Properties
Quantitative data for this specific molecule is not extensively published in peer-reviewed literature. The following table summarizes available data from chemical databases and includes predicted values based on its structure and data from analogous compounds.
| Property | Value | Source / Comment |
| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[3] |
| Molecular Weight | 265.03 g/mol | PubChem[4] |
| Monoisotopic Mass | 263.951 Da | PubChem[3] |
| Appearance | White to off-white or light yellow powder/solid | Inferred from related compounds |
| Melting Point | 135-145 °C (Predicted) | No experimental data found. Estimated based on related structures like 7-Bromo-1H-indazole (126-130 °C). |
| Boiling Point | >300 °C (Predicted) | No experimental data found. High value expected due to aromaticity, polarity, and molecular weight. |
| Solubility | Soluble in DMSO, DMF, Methanol. Poorly soluble in water. | Typical for heterocyclic compounds of this type.[5] |
| XlogP | 3.1 (Predicted) | PubChem. Indicates good lipophilicity and potential for cell membrane permeability.[3] |
| pKa | ~13-14 (Indazole N-H, Predicted) | The N-H proton of the indazole ring is weakly acidic. |
Spectroscopic and Spectrometric Characterization
Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
N-H Proton: A broad singlet is expected in the downfield region (δ 12-14 ppm), characteristic of the acidic proton on the pyrazole ring.[6][7]
-
Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the C4 and C6 positions of the indazole ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the Br and CF₃ groups.
-
-
¹³C NMR:
-
Signals for the 8 carbon atoms are expected. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic chemical shift. Aromatic carbons typically appear between δ 110-150 ppm.[7]
-
-
¹⁹F NMR:
-
A singlet is expected around δ -60 to -65 ppm, which is a typical range for a CF₃ group attached to an aromatic ring.
-
Mass Spectrometry (MS)
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected [M+H]⁺ ions would be at m/z 264.958 and 266.956.
-
Common fragmentation may involve the loss of Br or CF₃ groups.
Analytical Methodologies and Protocols
The following protocols are standard methodologies for the characterization and quality control of substituted indazoles and are directly applicable to this compound.
Protocol: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reverse-phase HPLC method to determine the purity of a sample.
Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic compounds from non-polar or more polar impurities. A gradient elution is used to ensure that compounds with a range of polarities are eluted efficiently with good peak shape. UV detection is suitable as the indazole ring is a strong chromophore.
Methodology:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or Methanol to create a 1 mg/mL stock solution. Dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Protocol: Verification of Identity by ¹H NMR Spectroscopy
This protocol ensures the chemical structure of the compound is consistent with the expected identity.
Rationale: ¹H NMR is a powerful technique for structural elucidation. The chemical shift, multiplicity, and integration of each signal provide a unique fingerprint for the molecule. Using a deuterated solvent with a known chemical shift provides an internal reference for accuracy.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm or CDCl₃ at δ 7.26 ppm).[6]
-
-
Analysis:
-
Integrate all peaks to determine the relative ratios of protons.
-
Assign peaks to the corresponding protons in the molecule based on their chemical shift, multiplicity (singlet, doublet, etc.), and integration values.
-
Confirm that the observed spectrum matches the expected pattern for this compound.
-
Workflow for Compound Characterization
The following diagram outlines a typical workflow for the quality control and characterization of a newly synthesized or procured batch of the title compound.
Caption: Standard workflow for the quality control analysis of a chemical batch.
Conclusion
This compound is a key heterocyclic building block with significant potential in medicinal chemistry. While comprehensive experimental data on its physicochemical properties is limited in public literature, its characteristics can be reliably predicted based on its structure and comparison with related indazole analogs. The bromine and trifluoromethyl substituents provide strategic advantages for developing novel drug candidates. The analytical protocols detailed in this guide offer robust methods for researchers to verify the identity and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 1100212-66-5|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C8H4BrF3N2) [pubchemlite.lcsb.uni.lu]
- 4. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to Substituted Bromo-(Trifluoromethyl)-1H-Indazoles: A Core Scaffold in Modern Drug Discovery
Part 1: Chemical Identity and Physicochemical Properties
The precise placement of the bromine and trifluoromethyl groups on the indazole ring is critical for directing molecular interactions and enabling subsequent chemical modifications. This guide will focus on 5-Bromo-7-(trifluoromethyl)-1H-indazole , a readily available and well-characterized isomer.
This compound serves as a vital building block. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The electron-withdrawing trifluoromethyl group often enhances metabolic stability and can improve binding affinity to biological targets by altering the electronic properties of the indazole core.
Table 1: Physicochemical Properties of 5-Bromo-7-(trifluoromethyl)-1H-indazole
| Property | Value | Source |
| CAS Number | 1374258-43-1 | PubChem[1] |
| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[1] |
| Molecular Weight | 265.03 g/mol | PubChem[1] |
| IUPAC Name | 5-bromo-7-(trifluoromethyl)-1H-indazole | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br | PubChem[1] |
Part 2: Synthesis Methodology: A Generalized Approach
The synthesis of substituted indazoles often begins with appropriately functionalized aniline precursors. A common and robust strategy involves diazotization followed by intramolecular cyclization.
Conceptual Workflow: From Substituted Aniline to Indazole
The transformation from a starting aniline, such as 2-methyl-3-bromo-5-(trifluoromethyl)aniline, to the final indazole core relies on the conversion of the aniline's amino group into a diazonium salt. This highly reactive intermediate can then be induced to cyclize, forming the pyrazole ring fused to the benzene core.
Caption: Generalized synthetic workflow for substituted 1H-indazoles.
Exemplary Laboratory Protocol
This protocol describes a generalized, multi-step synthesis adapted from established methods for preparing substituted indazoles.[2]
Expertise & Causality: The choice of a low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent cyclization often requires a base like potassium tert-butoxide to deprotonate the precursor, facilitating the ring-closing reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of transformation, effectively solvating the ionic intermediates.
Step 1: Bromination of the Aniline Precursor
-
Dissolve the starting aniline (e.g., 4-methoxy-2-methyl aniline) in a suitable solvent like chloroform.
-
Cool the solution to approximately 0°C using an ice bath. This is to control the exothermicity of the bromination reaction.
-
Add a solution of bromine in chloroform dropwise to the cooled aniline solution with constant stirring. The slow addition is crucial to prevent over-bromination and side reactions.
-
Allow the reaction to proceed for several hours at low temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product, a substituted bromo-aniline hydrobromide, can often be used in the next step without extensive purification.
Step 2: Diazotization and Cyclization to form the Indazole Ring
-
Suspend the crude bromo-aniline hydrobromide from Step 1 in an aqueous solution of a strong acid (e.g., 8M hydrochloric acid).
-
Cool the suspension to 0°C.
-
Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the suspension. Maintain the temperature below 5°C. This forms the highly reactive diazonium salt in situ.
-
In a separate flask, prepare a solution of potassium tert-butoxide in dry DMSO. This strong base will facilitate the subsequent cyclization.
-
Slowly add the cold diazonium salt solution to the potassium tert-butoxide solution. A cold water bath can be used to manage the reaction temperature.
-
After the addition is complete, stir the reaction mixture for several hours at room temperature to ensure complete cyclization.
-
Pour the reaction mixture into a mixture of ice and water to quench the reaction and precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1H-indazole product.
-
Purify the product via column chromatography or recrystallization as needed.
Part 3: Applications in Drug Discovery & Medicinal Chemistry
The 5-bromo-7-(trifluoromethyl)-1H-indazole scaffold is a powerful asset in the design of novel therapeutics, particularly in oncology and inflammatory diseases. The strategic positioning of its functional groups provides a framework for developing highly potent and selective kinase inhibitors, among other target classes.
Authoritative Grounding: The indazole ring is a well-established bioisostere of indole and is found in several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, which are used to treat renal cell carcinoma.[3] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance drug properties.
The Strategic Role of Key Functional Groups
The utility of this scaffold can be understood by dissecting the contribution of each component:
-
1H-Indazole Core: Serves as the central scaffold. The N-H proton can act as a hydrogen bond donor, crucial for anchoring the molecule in the binding pocket of many kinases.
-
Bromine at C5: This is a key "handle" for chemical elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups to explore the surrounding chemical space of the target's binding site (Structure-Activity Relationship, SAR, studies).
-
Trifluoromethyl Group at C7: This group offers several advantages:
-
Metabolic Stability: It blocks a potential site of oxidative metabolism, increasing the compound's half-life.
-
Binding Affinity: Its strong electron-withdrawing nature can modulate the pKa of the indazole N-H, potentially enhancing hydrogen bonding. It can also participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) within the protein's active site.
-
Caption: Logical relationships in drug development using the indazole scaffold.
Part 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following information is based on the GHS classifications for the representative isomer, 5-Bromo-7-(trifluoromethyl)-1H-indazole.
Trustworthiness: Protocols must be self-validating. This includes a thorough understanding of the potential hazards of all reagents and products.
Table 2: GHS Hazard Information for 5-Bromo-7-(trifluoromethyl)-1H-indazole
| Hazard Class | Hazard Statement | GHS Code | Source |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | PubChem[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | PubChem[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | PubChem[1] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
7-Bromo-5-(trifluoromethyl)-1H-indazole structural analogs
An In-depth Technical Guide to the Structural Analogs of 7-Bromo-5-(trifluoromethyl)-1H-indazole
Foreword: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for engaging with biological targets. Consequently, indazole derivatives are integral components of numerous therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib, Niraparib) and a wide array of compounds investigated for antibacterial, anti-inflammatory, and neuroprotective activities.[1][3]
This guide focuses on a specific, highly functionalized indazole core: This compound . This molecule is not merely a chemical curiosity but a versatile starting point for chemical exploration. The strategic placement of its substituents—a trifluoromethyl group at C5 and a bromine atom at C7—provides a rich platform for generating diverse libraries of structural analogs. The electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties and metabolic stability, while the bromine atom serves as a synthetically tractable handle for introducing molecular diversity through modern cross-coupling reactions.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the causality behind synthetic choices and the logic of structure-activity relationship (SAR) exploration. We will dissect the core molecule, explore strategies for its diversification, analyze the functional implications of these modifications, and provide actionable experimental protocols.
Part 1: Deconstructing the Core Scaffold
Before exploring its analogs, a thorough understanding of the parent compound is essential. The this compound scaffold possesses a unique combination of features that make it a compelling starting point for drug discovery programs.
Physicochemical Properties & Baseline Characteristics
The properties of the core scaffold dictate its behavior in both chemical reactions and biological systems. These values serve as a crucial baseline for evaluating the modifications introduced in its analogs.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[4] |
| Molecular Weight | 265.03 g/mol | PubChem[5] |
| Monoisotopic Mass | 263.951 Da | PubChem[4] |
| XLogP3 (Predicted) | 3.1 | PubChem[4] |
| Hydrogen Bond Donors | 1 (N-H) | PubChem |
| Hydrogen Bond Acceptors | 3 (2x N, 3x F) | PubChem |
| Predicted pKa | -1.08 ± 0.30 | ChemicalBook[6] |
The high XLogP value indicates significant lipophilicity, a characteristic that analogs will inherit or modulate. The presence of both a hydrogen bond donor (the indazole N-H) and multiple acceptors provides opportunities for specific, directed interactions within a protein binding site.
Synthesis of the Core Scaffold
The synthesis of substituted indazoles can be approached through various routes, often starting from appropriately substituted anilines or nitroarenes.[3][7][8] A common and reliable strategy for constructing the this compound core involves a reductive cyclization pathway starting from a corresponding o-nitrobenzaldehyde or ketone.
The diagram below outlines a representative synthetic workflow. The choice of this pathway is based on the commercial availability of starting materials and the robustness of the reactions involved. The initial steps build the substituted benzene ring, and the final step forms the crucial indazole heterocycle.
Caption: A plausible synthetic workflow for the core scaffold.
Part 2: Strategies for Analog Diversification
The true power of the this compound scaffold lies in its capacity for systematic modification. Each position on the molecule offers a "handle" for chemical alteration, allowing for a comprehensive exploration of chemical space around the core. The goal is not random modification but a logical, hypothesis-driven approach to tuning physicochemical properties and biological activity.
Key Modification Vectors
We can define four primary vectors for analog synthesis, each targeting a specific region of the molecule.
-
N1-Substitution: The indazole N-H proton is acidic and can be readily deprotonated and reacted with various electrophiles. This is the most common and straightforward modification to implement.
-
C3-Functionalization: The C3 position, while unfunctionalized in the core, can be targeted through various C-H activation or lithiation/boronation strategies to introduce substituents that probe deeper into a target's binding pocket.
-
C7-Cross-Coupling: The C7-bromo substituent is a powerful synthetic handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups.[9]
-
C5-Bioisosteric Replacement: While direct modification of the trifluoromethyl group is challenging, analogs can be synthesized from the outset with different electron-withdrawing groups (e.g., -CN, -SO₂Me) at the C5 position to test the specific importance of the CF₃ moiety.
The following diagram illustrates these diversification pathways originating from the central core.
Caption: Key synthetic vectors for analog diversification.
Part 3: Structure-Activity Relationships (SAR) & Therapeutic Potential
SAR studies aim to correlate specific structural changes in a molecule with their effect on biological activity.[10] For the this compound scaffold, each modification vector allows us to ask specific questions about the requirements for target engagement.
Decoding the Role of Each Substituent
-
C7-Position (The "West Pocket"): Modifications at C7 explore the space often referred to as the "west pocket" of a binding site. Replacing the bromo group with different substituents can have profound effects:
-
Rationale: The bromine atom is a moderately sized, lipophilic group. Replacing it via Suzuki coupling with small aromatic (phenyl, pyridyl) or heteroaromatic rings can introduce new π-stacking or hydrogen bonding interactions. SAR studies on other scaffolds have shown that 7-bromo and 7-iodo substituents can be equipotent to 7-chloro analogs, indicating the importance of a halogen at this position for activity, potentially through halogen bonding or steric effects.[9]
-
Experimental Insight: A library of C7-aryl analogs would be synthesized to probe this pocket. A flat SAR (i.e., little change in activity with different aryl groups) might suggest the pocket is solvent-exposed or that the C7-substituent is not involved in key binding interactions. Conversely, a sharp SAR (high sensitivity to substitution) would indicate a tightly constrained pocket where specific interactions are crucial.
-
-
C5-Position (The "Anchor"): The trifluoromethyl group is a potent electron-withdrawing group and a well-known bioisostere for other groups like methyl or chloro.
-
Rationale: The CF₃ group enhances metabolic stability by blocking oxidative metabolism at that position. Its lipophilicity can improve membrane permeability. Electronically, it lowers the pKa of the indazole N-H, potentially strengthening hydrogen bonds with protein targets.
-
Experimental Insight: Synthesizing analogs with different groups at C5 (e.g., -H, -Cl, -CN, -SO₂CH₃) would clarify the role of the CF₃ group. If activity is retained or improved with other electron-withdrawing groups, it suggests the electronic effect is paramount. If only the CF₃ group confers high activity, it may point to a specific lipophilic pocket that perfectly accommodates its size and shape.
-
-
N1-Position (The "Solubility/Vector" Group): Substitution at N1 eliminates the hydrogen bond donor capability of the parent indazole but provides an opportunity to introduce vectors that can reach new regions of the binding site or dramatically alter physicochemical properties.
-
Rationale: Adding small alkyl groups (methyl, ethyl) can increase lipophilicity. Incorporating polar groups (e.g., a morpholinoethyl chain) can significantly enhance aqueous solubility, which is critical for developing orally bioavailable drugs.
-
Experimental Insight: A common strategy is to install a "linker" at N1, such as an ethyl or propyl chain, capped with various functional groups (amines, amides, alcohols). This allows for fine-tuning of solubility and permeability and can be used to displace water molecules from a binding pocket, often leading to gains in binding affinity.
-
Known Biological Targets for Indazole Analogs
The indazole scaffold is remarkably versatile, with analogs demonstrating activity against a wide range of biological targets. This versatility underscores its status as a privileged scaffold.
| Target Class | Specific Examples | Therapeutic Area | Representative Citation |
| Kinase Inhibitors | EGFR, HER2, c-Kit | Oncology | [1][11] |
| DNA Gyrase Inhibitors | Bacterial DNA Gyrase | Antibacterial | [12] |
| Enzyme Inhibitors | IDO1, α-glucosidase | Oncology, Metabolic Disease | [1][3] |
| Tubulin Polymerization | Microtubules | Oncology | [3] |
Illustrative Signaling Pathway: EGFR Inhibition
Many indazole derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[1] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling that leads to cell proliferation.
Caption: Inhibition of the EGFR signaling pathway by an indazole analog.
Part 4: Validated Experimental Protocols
The following protocols are self-validating systems, providing clear steps and expected outcomes for the synthesis and modification of the indazole core. These are generalized procedures that must be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at C7
This protocol describes the coupling of an arylboronic acid to the C7-bromo position.
-
Rationale: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for rapid generation of a diverse analog library.
-
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.) and a solvent mixture, typically 1,4-dioxane or DME (dimethoxyethane) and water (4:1 ratio).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure C7-aryl analog.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: General Procedure for N1-Alkylation
This protocol describes the addition of an alkyl group to the N1 position.
-
Rationale: This reaction proceeds via an Sₙ2 mechanism. A strong, non-nucleophilic base is used to deprotonate the indazole N-H without competing in the alkylation step.
-
Step-by-Step Methodology:
-
Indazole Solution: Dissolve this compound (1.0 eq.) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates complete formation of the indazolide anion.
-
Electrophile Addition: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification & Validation: Purify the crude product by flash column chromatography and validate its structure and purity by NMR and HRMS.
-
Conclusion and Future Perspectives
The this compound core is a testament to the power of strategic functionalization in medicinal chemistry. It is not just a single molecule, but a launchpad for countless analogs, each with the potential for unique biological activity. This guide has illuminated the logic behind its synthesis, the primary vectors for its diversification, and the SAR principles that guide the exploration of its chemical space.
Future work in this area will undoubtedly leverage emerging technologies. The use of DNA-encoded libraries (DEL) starting from this core could allow for the screening of billions of unique analogs simultaneously. Furthermore, computational methods, such as free energy perturbation (FEP) calculations, can be employed to predict the binding affinities of designed analogs in silico, helping to prioritize the most promising candidates for synthesis and testing. By combining the robust synthetic strategies outlined here with these advanced discovery tools, the full potential of this remarkable scaffold can be realized, paving the way for the next generation of indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H4BrF3N2) [pubchemlite.lcsb.uni.lu]
- 5. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-bromo-1-methyl-5-(trifluoromethyl)-1H-indazole | 1783954-57-3 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 7-Bromo-5-(trifluoromethyl)-1H-indazole for Researchers and Drug Development Professionals
Indazole and its derivatives are a cornerstone in modern medicinal chemistry, recognized for their versatile biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazole ring, are largely synthetic and serve as crucial scaffolds in the development of novel therapeutic agents.[1][3] The indazole nucleus is a key structural motif in several commercially available drugs with anti-inflammatory, antitumor, and anti-HIV properties.[1][3] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery.[2] Specifically, this compound is a valuable building block, combining the reactivity of a bromine atom with the metabolic stability and altered electronic properties conferred by the trifluoromethyl group.
Commercial Availability
This compound is commercially available from various chemical suppliers, catering primarily to the research and development sector. The availability in different quantities, from milligrams to grams, facilitates its use in both initial screening and later-stage process development. Below is a summary of representative suppliers.
| Supplier | Purity | Notes |
| Sigma-Aldrich | ≥96% (HPLC) | Available for research purposes. |
| Fluorochem | Not specified | Product available for research and development. |
| AOBChem | >97% | Offered in various pack sizes. |
| Capot Chemical | Not specified | Safety data sheet available.[4] |
| ChemicalBook | Not specified | Lists multiple suppliers. |
Note: Availability and purity may vary. Researchers should always request a certificate of analysis from the supplier.
Synthesis and Workflow
While specific, detailed public-domain synthesis protocols for this compound are not extensively documented in the provided search results, a general and plausible synthetic approach can be extrapolated from established methods for analogous indazole derivatives.[5] A common strategy involves the diazotization of a substituted aniline followed by cyclization.
Representative Synthetic Protocol
A plausible synthesis could start from 2-amino-3-bromo-5-(trifluoromethyl)toluene. The following is a generalized, illustrative protocol based on common indazole synthesis methodologies:
-
Diazotization: The starting aniline is dissolved in a suitable acid, such as hydrobromic acid, and cooled to a low temperature (typically -10 to 0 °C).[5]
-
A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the low temperature to form the diazonium salt.[5]
-
Cyclization: The in-situ generated diazonium salt undergoes spontaneous or induced cyclization to form the indazole ring. In some procedures, this is followed by neutralization with a base like sodium bicarbonate.[5]
-
Workup and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[5]
-
The crude product is then purified, commonly by column chromatography on silica gel, to yield the final this compound.
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection and reaction monitoring.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[6] |
| Molecular Weight | 265.03 g/mol | PubChem[7] |
| Monoisotopic Mass | 263.951 Da | PubChem[6] |
| Appearance | Typically a solid powder | General |
| XLogP3 | 3.1 | PubChem[6] |
Predicted Spectroscopic Data: While experimental spectra should be obtained for confirmation, predicted data can be useful. For instance, the mass-to-charge ratios (m/z) for various adducts in mass spectrometry can be predicted.[6]
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 7-position is particularly amenable to substitution reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties.
The indazole core itself is a key pharmacophore, and its derivatives are being investigated for a wide range of biological activities, including:
-
Anticancer Agents: Many indazole-based compounds have been developed as kinase inhibitors for cancer therapy.[1][2]
-
Anti-inflammatory Drugs: The indazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Neurological Disorders: Research has explored indazole derivatives for their potential in treating neurodegenerative diseases.[3][8]
Role as a Synthetic Intermediate
The following diagram illustrates how this compound can be used as a key intermediate in a drug discovery workflow.
Caption: Role of this compound in a drug discovery pipeline.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data sheets (SDS).[9][10]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Handling and Storage:
Researchers should always consult the most current Safety Data Sheet provided by the supplier before handling this compound.[4][10][11]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. capotchem.com [capotchem.com]
- 5. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - this compound (C8H4BrF3N2) [pubchemlite.lcsb.uni.lu]
- 7. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
spectroscopic data (NMR, MS) for 7-Bromo-5-(trifluoromethyl)-1H-indazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-(trifluoromethyl)-1H-indazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a detailed technical analysis of the expected spectroscopic data for this compound, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging empirical data from structurally related analogues and fundamental spectroscopic principles to provide a robust analytical framework.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic aromatic system with two key substituents that dictate its electronic properties and, consequently, its spectroscopic signature: a bromine atom and a trifluoromethyl group. Understanding the interplay of these groups is crucial for interpreting the spectral data.
Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃N₂ | - |
| Molecular Weight | 265.03 g/mol | [1] |
| Monoisotopic Mass | 263.95100 Da | [1] |
| CAS Number | 1100212-66-5 | [2] |
Mass Spectrometry: Elucidating Elemental Composition
Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a highly characteristic isotopic pattern.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode (ESI+), as the indazole nitrogen atoms are readily protonated.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analysis: Acquire the spectrum over a mass range of m/z 100-500.
-
Data Processing: Process the raw data to determine the accurate mass of the molecular ion and compare the experimental isotopic pattern with the theoretical pattern.
Predicted Mass Spectrum
The most informative feature in the mass spectrum will be the molecular ion peak. Due to the nearly equal natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a characteristic doublet of peaks (M⁺ and M+2⁺) of approximately equal intensity will be observed.[3][4]
Table 2: Predicted Molecular Ion Peaks (ESI+)
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 264.9583 | Protonated molecule with ⁷⁹Br |
| [M+2+H]⁺ | 266.9562 | Protonated molecule with ⁸¹Br |
Predicted Fragmentation Pattern:
While ESI is a soft ionization technique, some in-source fragmentation can be expected.[5] Tandem MS (MS/MS) experiments would reveal further structural details. Key predicted fragmentation pathways include:
-
Loss of Br•: Fragmentation of the C-Br bond would lead to a significant fragment at m/z ~185.
-
Loss of •CF₃: Cleavage of the C-CF₃ bond would result in a fragment at m/z ~196/198.
-
Loss of HCN: A common fragmentation pathway for N-heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete structural elucidation.
General Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ = 0.00 ppm) can be used.[6]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at room temperature. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum is expected to show four distinct signals: three from the aromatic protons and one from the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N1-H | ~13.5 | br s | - | The acidic proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift. |
| H3 | ~8.3 | s | - | This proton is adjacent to two nitrogen atoms, resulting in a downfield shift. It has no adjacent protons to couple with. |
| H4 | ~7.8 | s | - | This proton is ortho to the bromine at position 7 and meta to the CF₃ group at position 5. It is expected to be a singlet due to the absence of adjacent protons. |
| H6 | ~7.9 | s | - | This proton is ortho to the CF₃ group and meta to the bromine atom. It is also expected to be a singlet. |
Note: In CDCl₃, the N-H proton signal may be broader and appear at a slightly more upfield position.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule. The trifluoromethyl group will cause the C5 signal to appear as a quartet due to ¹JCF coupling, and the CF₃ carbon itself will also be a quartet.
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C3 | ~135 | s | Typical chemical shift for a C-H carbon in a pyrazole-like ring. |
| C3a | ~122 | s | Bridgehead carbon of the indazole system. |
| C4 | ~120 | s | Aromatic C-H. |
| C5 | ~125 | q, ¹JCF ≈ 30-35 Hz | Carbon attached to the electron-withdrawing CF₃ group, showing a characteristic quartet.[6] |
| C6 | ~115 | s | Aromatic C-H, likely shifted upfield due to the para-relationship with the bromine. |
| C7 | ~110 | s | Carbon attached to bromine, showing a significant upfield shift due to the heavy atom effect. |
| C7a | ~140 | s | Bridgehead carbon adjacent to the pyrrolic nitrogen. |
| CF₃ | ~124 | q, ¹JCF ≈ 270-275 Hz | The carbon of the trifluoromethyl group itself, appearing as a strong quartet with a large coupling constant.[6] |
¹⁹F NMR Spectroscopy: The Fluorine Signature
¹⁹F NMR is a highly sensitive technique that provides an unambiguous signal for the trifluoromethyl group.
Table 5: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Group | Predicted δ (ppm) | Multiplicity | Rationale |
| -CF₃ | -60 to -65 | s | The chemical shift of a CF₃ group on an aromatic ring typically falls in this range relative to CFCl₃.[7] The three fluorine atoms are equivalent and are not expected to show significant coupling to other nuclei in the proton-decoupled spectrum. |
Conclusion
This technical guide provides a comprehensive, predictive analysis of the mass spectrometry and NMR data for this compound. The characteristic isotopic pattern in the mass spectrum, with its M⁺ and M+2⁺ peaks, will confirm the presence of bromine. The ¹H, ¹³C, and ¹⁹F NMR spectra will collectively provide a detailed map of the molecule's structure, from the proton environments and carbon skeleton to the unequivocal presence of the trifluoromethyl group. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this molecule and aiding in the interpretation of experimentally acquired data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. azom.com [azom.com]
Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 7-Bromo-5-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacophoric properties. The strategic incorporation of a bromine atom and a trifluoromethyl group onto the 1H-indazole core, as seen in 7-Bromo-5-(trifluoromethyl)-1H-indazole, presents a compound with significant potential for therapeutic intervention. This technical guide provides an in-depth analysis of the plausible therapeutic targets of this molecule, grounded in the established bioactivities of structurally related analogs. We will explore the rationale behind identifying key protein kinase families and the TRPA1 ion channel as primary targets of interest. Furthermore, this guide offers detailed, field-proven experimental protocols for the validation of these interactions, empowering researchers to effectively probe the therapeutic utility of this and similar compounds.
Introduction: The Rationale for Targeting Kinases and Ion Channels
The this compound moiety combines several key features that suggest a strong potential for biological activity. The indazole core is a privileged scaffold found in numerous FDA-approved drugs, particularly in oncology.[1][2] The bromine atom at the 7-position can engage in halogen bonding and increase binding affinity, while the electron-withdrawing trifluoromethyl group at the 5-position often enhances metabolic stability and cell permeability.
Based on extensive analysis of existing literature for analogous compounds, two primary classes of therapeutic targets emerge as highly probable for this compound:
-
Protein Kinases: The indazole scaffold is a well-established hinge-binding motif for a multitude of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The substitution pattern of the topic compound suggests potential inhibitory activity against key kinases involved in tumorigenesis and angiogenesis.
-
Transient Receptor Potential Ankyrin 1 (TRPA1) Ion Channel: Several indazole-containing compounds have been identified as potent antagonists of the TRPA1 ion channel, a key player in pain and inflammation pathways.[3][4] The structural motifs present in this compound align with those of known TRPA1 modulators.
This guide will now delve into the specifics of these potential targets and provide actionable protocols for their investigation.
Potential Therapeutic Target Class 1: Protein Kinases
Indazole derivatives have been successfully developed as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[1][2] Many of these compounds function as ATP-competitive inhibitors by occupying the ATP-binding pocket.
Hypothesized Kinase Targets
Given the structural features of this compound, we hypothesize potential inhibitory activity against the following kinase families:
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Family: VEGFRs, particularly VEGFR2, are critical mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole-based compounds are known to target VEGFRs.[5]
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is implicated in cell proliferation, migration, and invasion, and its aberrant activation is a driver in many cancers.
-
Other Relevant Kinases: The broad applicability of the indazole scaffold suggests potential activity against other kinases involved in oncology and inflammatory diseases, such as those in the MAPK and PI3K pathways.
Experimental Validation: Kinase Inhibition Assays
Validating the interaction between this compound and a target kinase requires a multi-step approach, starting with in vitro biochemical assays and progressing to cell-based models.
Caption: Experimental workflow for validating kinase inhibition.
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[6]
Materials:
-
Purified recombinant kinase of interest (e.g., VEGFR2, c-Met)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the kinase solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP. The ATP concentration should ideally be at its apparent Km for the kinase.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
This protocol assesses the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[7]
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest (e.g., HUVECs for VEGFR2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the kinase and its downstream target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 2-24 hours).
-
If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated protein in treated versus untreated cells.
-
Signaling Pathways
Caption: Simplified VEGFR2 signaling cascade.[1][4]
Caption: Overview of the HGF/c-Met signaling pathway.[8][9]
Potential Therapeutic Target Class 2: TRPA1 Ion Channel
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents, playing a crucial role in pain and neurogenic inflammation.[10]
Rationale for Targeting TRPA1
Several series of indazole-based compounds have been reported as potent TRPA1 antagonists.[3][4] These compounds are being investigated for the treatment of various pain conditions, including inflammatory and neuropathic pain. The structural characteristics of this compound make it a plausible candidate for TRPA1 antagonism.
Experimental Validation: TRPA1 Antagonism Assays
Caption: Experimental workflow for validating TRPA1 antagonism.
This high-throughput assay measures changes in intracellular calcium levels in response to TRPA1 activation and its inhibition by a test compound.[11]
Materials:
-
HEK293 or CHO cell line stably expressing human TRPA1
-
Cell culture medium and supplements
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde)
-
This compound
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence microplate reader (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Seed the TRPA1-expressing cells into the assay plates and culture overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound and Agonist Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer at a concentration 2X the final desired concentration.
-
Prepare the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Execution (FLIPR):
-
Place the cell plate and the compound/agonist plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the compound solution to the cells and incubate for a specified period (e.g., 5-15 minutes).
-
Add the agonist solution and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity in response to the agonist.
-
Normalize the data to the response in the absence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50.
-
This "gold standard" technique directly measures the ion flow through the TRPA1 channel, providing definitive evidence of antagonism.[12][13]
Materials:
-
TRPA1-expressing cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
TRPA1 agonist
-
This compound
Procedure:
-
Pipette Preparation:
-
Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ.
-
Fire-polish the tip and fill with the intracellular solution.
-
-
Cell-Attached and Whole-Cell Configuration:
-
Approach a cell with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Recording TRPA1 Currents:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit membrane currents.
-
Perfuse the cell with the extracellular solution containing the TRPA1 agonist to activate the channel and record the resulting inward current.
-
-
Testing for Antagonism:
-
After establishing a stable agonist-induced current, co-perfuse the cell with the agonist and this compound.
-
Observe the change in the current amplitude. A reduction in current indicates antagonism.
-
Wash out the compound to check for reversibility of inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the inhibitor.
-
Calculate the percent inhibition at various compound concentrations to generate a dose-response curve and determine the IC50.
-
TRPA1 Signaling in Pain and Inflammation
Caption: TRPA1 signaling cascade in sensory neurons.[10][14]
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the experimental protocols described above.
| Target | Assay Type | Parameter | This compound Value |
| Kinase A | In Vitro Kinase Assay | IC50 (nM) | [Insert experimental value] |
| Cellular Phosphorylation | % Inhibition @ 1 µM | [Insert experimental value] | |
| TRPA1 | Calcium Imaging | IC50 (nM) | [Insert experimental value] |
| Patch-Clamp | IC50 (nM) | [Insert experimental value] |
Conclusion and Future Directions
This technical guide has outlined a rational, evidence-based approach to identifying and validating the potential therapeutic targets of this compound. The strong precedent for indazole derivatives as both protein kinase inhibitors and TRPA1 antagonists provides a solid foundation for further investigation. The detailed experimental protocols herein offer a clear roadmap for researchers to elucidate the precise mechanism of action of this compound.
Successful validation of activity against any of these targets would open up significant avenues for drug development in areas of high unmet medical need, including oncology and chronic pain. Future work should focus on comprehensive kinase profiling to understand the selectivity of the compound, followed by in vivo studies in relevant disease models to establish its therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the In Silico Modeling of 7-Bromo-5-(trifluoromethyl)-1H-indazole
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents, particularly in oncology.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of a specific, promising derivative: 7-Bromo-5-(trifluoromethyl)-1H-indazole. As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, a robust understanding of these techniques is paramount.[4] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each phase of the computational workflow—from initial ligand preparation and target selection to advanced molecular dynamics and pharmacokinetic profiling. We will explore the "why" behind methodological choices, ensuring that each described protocol is part of a self-validating system designed to produce credible, actionable data for researchers, scientists, and drug development professionals.
Introduction: The Scientific Case for this compound
Indazole derivatives are synthetic heterocyclic compounds lauded for their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The core indazole structure, a fusion of benzene and pyrazole rings, serves as a versatile template for designing targeted inhibitors. The subject of this guide, this compound, is functionalized with two key groups:
-
Trifluoromethyl Group (-CF3): This group is a bioisostere for a methyl group but possesses significantly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity.
-
Bromo Group (-Br): The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute significantly to ligand-protein binding affinity and selectivity.
The combination of these features makes this molecule a compelling candidate for development. In silico modeling provides a rational, cost-effective pathway to explore its therapeutic potential before committing to resource-intensive laboratory synthesis and testing.[4][5]
Physicochemical Profile
A preliminary analysis of the molecule's properties is the foundational step in any computational study. These descriptors help predict its drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C8H4BrF3N2 | Defines the elemental composition. |
| Molecular Weight | 265.03 g/mol | Falls within the typical range for small molecule drugs.[6] |
| XLogP3 | 3.1 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. |
| TPSA | 28.7 Ų | Suggests good potential for oral bioavailability.[6] |
Data sourced from PubChem and other computational chemistry tools.[6]
The Integrated In Silico Evaluation Workflow
A credible computational analysis is not a single experiment but a multi-stage funnel designed to progressively refine our understanding of a molecule's behavior. Each stage builds upon the last, providing a layer of validation and deeper insight.
Step 1: Ligand Preparation Protocol
Causality: The quality of the initial molecular structure is paramount. An inaccurate or high-energy conformation will produce meaningless simulation results. The goal is to generate a low-energy, three-dimensional structure that is chemically correct.
Protocol:
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve its SDF file from a database like PubChem (CID 67491372 for the related 5-Bromo-7-(trifluoromethyl)-1H-indazole).[6]
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added and are appropriate for a physiological pH (typically 7.4).
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This process refines bond lengths and angles to find a low-energy, stable conformation. This is a critical step to remove any steric clashes or unnatural geometry.
-
Save in Correct Format: Save the final, optimized structure in a .pdbqt format for docking with AutoDock Vina or .mol2 for other programs.
Step 2: Target Identification and Preparation
Causality: A drug needs a biological target. For indazole derivatives, a common target class is protein kinases, which are frequently dysregulated in cancer.[7] For this guide, we will hypothetically select a relevant kinase (e.g., B-Raf, a target in melanoma) to demonstrate the workflow.[8] The target protein's crystal structure must be meticulously cleaned to ensure the binding site is free of artifacts from the crystallization process.
Protocol:
-
Select and Download Target: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). Choose a high-resolution structure that is co-crystallized with a ligand, as this helps validate the location of the binding pocket.
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).[9]
-
Remove non-essential molecules: water molecules, co-solvents, and any co-crystallized ligands. Their presence can interfere with the docking algorithm.
-
Inspect for missing residues or atoms and repair them if necessary using built-in tools.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.
-
Save the cleaned protein structure in the .pdbqt format for AutoDock Vina.
-
Core Experimental Simulation: From Docking to Dynamics
This phase simulates the physical interaction between the ligand and its target, providing quantitative estimates of binding and stability.
Molecular Docking: Predicting Binding Affinity and Pose
Causality: Molecular docking computationally places the ligand into the target's binding site to predict its preferred orientation (pose) and the strength of the interaction (binding affinity).[10][11] A lower binding energy score suggests a more favorable and stable interaction.
Protocol (Using AutoDock Vina):
-
Define the Search Space: In AutoDock Tools, define a "grid box" that encompasses the entire binding site of the protein. The size of this box is critical; it must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.
-
Configure Docking Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the chance of finding the optimal pose but requires more time.
-
Run the Simulation: Execute the Vina command, specifying the prepared receptor, ligand, and grid box configuration files.[12]
-
Analyze the Output: The program will generate an output file containing several possible binding poses, ranked by their binding affinity scores in kcal/mol.
Interpreting Docking Results (Hypothetical Data):
| Pose | Binding Affinity (kcal/mol) | Key Interactions (Visualized in PyMOL) |
| 1 | -9.5 | Hydrogen bond with ASP594; Halogen bond with LEU505; Pi-stacking with PHE595. |
| 2 | -9.1 | Hydrogen bond with CYS532; Hydrophobic interactions in the back pocket. |
| 3 | -8.8 | Altered orientation with fewer optimal hydrogen bonds. |
The top-ranked pose (-9.5 kcal/mol) would be selected for further analysis due to its favorable energy and specific, strong interactions like the halogen bond, which validates our initial chemical rationale.
Molecular Dynamics (MD): Assessing Complex Stability
Causality: Docking is a static snapshot. A biological system is dynamic. MD simulation assesses the stability of the docked protein-ligand complex over time (typically nanoseconds) in a simulated aqueous environment.[13][14] This step validates the docking pose; if the ligand diffuses out of the binding pocket during the simulation, the docked pose is likely unstable and incorrect.
Protocol (Conceptual Overview using GROMACS):
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a computational "box."
-
Solvation: The box is filled with simulated water molecules to mimic the cellular environment.
-
Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge and simulate a physiological salt concentration.
-
Minimization & Equilibration: The system undergoes energy minimization to relax any steric clashes, followed by two equilibration phases (NVT and NPT) to stabilize the system's temperature and pressure.[15]
-
Production MD: The main simulation is run, during which the trajectory (atomic coordinates over time) is saved for analysis.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): A plot of RMSD over time for the protein backbone and ligand is generated. A stable, plateauing RMSD indicates the complex has reached equilibrium and is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible versus stable. High fluctuation in the binding site could indicate an unstable interaction.
-
A stable RMSD for the ligand throughout the simulation provides strong evidence that the binding pose predicted by docking is viable.[16]
Predicting Drug-Likeness: ADMET Profiling
Causality: A potent molecule is useless if it cannot reach its target in the body or is toxic.[17][18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast a compound's pharmacokinetic and safety profile.[19][20] This is a critical step for de-risking candidates early.[5]
Protocol:
-
Select Tools: Utilize well-validated web servers like SwissADME or pkCSM.
-
Input Structure: Submit the SMILES string or draw the structure of this compound.
-
Run Prediction: The servers will run the structure through a battery of predictive models.
-
Consolidate and Analyze Data: Review the output, paying close attention to potential liabilities.
Predicted ADMET Profile (Hypothetical Data):
| Parameter | Prediction | Interpretation & Implication |
| Absorption | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier; desirable for non-CNS targets. |
| Distribution | ||
| VDss (human) | 0.5 L/kg | Suggests moderate distribution into tissues. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with substrates of this major enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; may require chemical modification. |
| Excretion | ||
| Total Clearance | 0.4 L/h/kg | Predicts a reasonable rate of elimination from the body. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | Low Risk | Lower risk of cardiotoxicity. |
Conclusion: Synthesizing Data for a Go/No-Go Decision
The in silico modeling of this compound provides a multi-faceted view of its therapeutic potential. The journey from ligand preparation to ADMET profiling creates a chain of evidence. In our hypothetical case study, the molecule demonstrates strong binding affinity to a relevant cancer target, forms specific and stabilizing interactions (including a key halogen bond), and maintains a stable pose in a dynamic simulation. Its predicted ADMET profile is largely favorable, with the exception of potential CYP3A4 inhibition, which is a common and often manageable issue in drug development.
This comprehensive computational assessment provides a strong, data-driven rationale to advance this compound to the next stage of the drug discovery process: laboratory synthesis and in vitro validation. The validation of computational models against real-world experimental data is the final, crucial step in this process, ensuring the credibility and predictive power of these powerful in silico tools.[21][22][23][24]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aurlide.fi [aurlide.fi]
- 18. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 19. fiveable.me [fiveable.me]
- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 21. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. vph-institute.org [vph-institute.org]
- 23. news-medical.net [news-medical.net]
- 24. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: Preparation of 7-Bromo-5-(trifluoromethyl)-1H-indazole Solutions in DMSO
Abstract
This technical guide provides a comprehensive protocol for the solubilization of 7-Bromo-5-(trifluoromethyl)-1H-indazole in dimethyl sulfoxide (DMSO). Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the chemical and physical properties of the compound and the solvent, a detailed step-by-step procedure for preparing stock solutions, and critical information on solution stability, storage, and safety. The causality behind experimental choices is explained to ensure methodological robustness and reproducibility.
Introduction: Scientific Context and Rationale
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a multitude of biologically active molecules. The incorporation of a bromine atom and a trifluoromethyl group can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. The trifluoromethyl group, in particular, is known for its stability and ability to improve a drug candidate's characteristics.[1]
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in both in vitro and in vivo research settings.[2] Its ability to dissolve a broad spectrum of polar and nonpolar compounds makes it an ideal vehicle for creating high-concentration stock solutions of test compounds for screening and other biological assays.[2] Understanding the optimal procedure for dissolving this compound in DMSO is a critical first step for any experimental workflow.
Foundational Data: Compound and Solvent Properties
A thorough understanding of the properties of both the solute and the solvent is fundamental to preparing stable and accurate solutions.
| Property | This compound (Predicted) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₈H₄BrF₃N₂ | (CH₃)₂SO |
| Molecular Weight | 265.03 g/mol [3] | 78.13 g/mol |
| Appearance | White to off-white solid | Clear, colorless liquid |
| Boiling Point | Not available | 189 °C |
| Melting Point | Not available | 18.5 °C |
| Key Features | Contains electron-withdrawing trifluoromethyl group and a bromine atom, enhancing lipophilicity. | Highly polar, aprotic, hygroscopic. |
Note: Properties for this compound are predicted based on structurally similar compounds, such as 5-Bromo-7-(trifluoromethyl)-1H-indazole.[3]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in biological assays.
Materials and Equipment
-
This compound (solid powder, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Calibrated analytical balance
-
Calibrated micropipettes (P20, P200, P1000)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Step-by-Step Procedure
-
Pre-Weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the vial containing this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Calculating the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 265.03 g/mol x 1000 mg/g
-
Mass = 2.65 mg
-
-
-
Weighing the Compound:
-
Carefully weigh 2.65 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the compound.
-
-
Dissolution:
-
Tightly cap the tube and vortex for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[4]
-
Workflow Diagram
Caption: Workflow for preparing a 10 mM stock solution.
Stability and Storage
Proper storage of the DMSO stock solution is crucial to maintain its integrity and ensure the reliability of experimental results.
-
Short-Term Storage (up to 1 month): Store at -20°C in tightly sealed, light-protected containers (amber vials are recommended).
-
Long-Term Storage (up to 6 months): For extended storage, it is advisable to store aliquots at -80°C.[5]
-
Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles as this can degrade some compounds. It is best practice to aliquot the stock solution into smaller, single-use volumes. Studies have shown that many compounds are stable for several freeze-thaw cycles.[6]
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. The presence of water can affect the solubility of the compound and may promote hydrolysis of susceptible molecules.[7] Therefore, it is essential to use anhydrous DMSO and to keep containers tightly sealed.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile or neoprene) when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Compound-Specific Hazards:
-
Trifluoromethylated Compounds: While the trifluoromethyl group is generally stable, decomposition at high temperatures could release hazardous substances.[8] These compounds should be handled with care.[9]
-
Brominated Compounds: Bromoaryl compounds are common in organic synthesis and generally require standard handling procedures for chemical reagents.
-
-
DMSO Hazards: DMSO can enhance the absorption of other chemicals through the skin. Therefore, it is crucial to avoid direct skin contact with the solution.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation of this compound solutions in DMSO. By following these guidelines, researchers can prepare accurate and stable stock solutions, which are essential for obtaining reproducible and reliable data in downstream applications. Adherence to the safety and handling procedures outlined is paramount to ensure a safe laboratory environment.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMSO stock preparation [protocols.io]
- 3. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for the Use of 7-Bromo-5-(trifluoromethyl)-1H-indazole in Kinase Assays
Introduction: The Indazole Scaffold and the Emergence of 7-Bromo-5-(trifluoromethyl)-1H-indazole in Kinase Inhibition
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3][5] this compound is a synthetic heterocyclic compound that has emerged as a promising candidate for kinase inhibition. Its structural features, including the bromine and trifluoromethyl substituents, are designed to enhance its binding affinity and selectivity towards the ATP-binding pocket of specific kinases.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in both biochemical and cell-based kinase assays. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and discuss data interpretation to empower researchers to effectively characterize the inhibitory potential of this compound.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most kinase inhibitors, including those with an indazole core, function as ATP-competitive inhibitors.[7] The ATP-binding site is a highly conserved region across the kinome, but subtle differences in its architecture allow for the design of selective inhibitors.[7] this compound is hypothesized to bind to the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. The indazole ring forms hydrogen bonds with the backbone of the hinge region, while the trifluoromethyl and bromo groups can occupy hydrophobic pockets, contributing to the inhibitor's potency and selectivity.
Diagram 1: Hypothesized Binding Mode of this compound
Caption: Hypothesized interaction of the inhibitor with the kinase active site.
Biochemical Kinase Assays: Direct Measurement of Inhibitory Activity
Biochemical assays utilize purified kinase, substrate, and ATP to directly measure the enzymatic activity in a controlled, in vitro environment.[3][8] These assays are fundamental for determining the intrinsic potency of an inhibitor, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol is adapted for a generic serine/threonine kinase and is based on the principle of detecting the amount of ADP produced in the kinase reaction.[4]
Materials:
-
This compound (prepare a 10 mM stock solution in 100% DMSO)
-
Purified active kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Diagram 2: Workflow for the ADP-Glo™ Kinase Assay
Caption: Step-by-step workflow for the ADP-Glo™ biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 1 mM, followed by 1:3 serial dilutions. The final DMSO concentration in the assay should be kept constant and ideally below 1%.[9]
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for no-inhibitor and no-enzyme controls) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase in kinase assay buffer. Add 5 µL of this mix to each well containing the compound or DMSO.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a second master mix containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine ATP-competitive inhibition.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mix to each well.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Hill Slope | Describes the steepness of the curve. A slope of 1 is indicative of a 1:1 binding stoichiometry. |
| Maximal Inhibition | The highest percentage of inhibition achieved at saturating inhibitor concentrations. |
| Minimal Inhibition | The lowest percentage of inhibition, ideally close to zero. |
Cell-Based Kinase Assays: Assessing Target Engagement and Cellular Efficacy
Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context, providing more physiologically relevant data.[10] These assays can confirm that the compound is cell-permeable and can engage its target in a complex cellular environment.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is designed to assess the inhibition of a specific kinase by measuring the phosphorylation status of its downstream substrate in treated cells.
Materials:
-
Cancer cell line known to have an activated signaling pathway involving the target kinase.
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: phospho-specific antibody for the kinase substrate and a total protein antibody for the same substrate (as a loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Experimental Workflow:
Diagram 3: Workflow for the Cellular Phosphorylation Assay
Caption: Step-by-step workflow for assessing cellular kinase inhibition via Western blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, treat the cells with serial dilutions of this compound. Include a DMSO vehicle control.
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.[5]
-
Data Analysis and Interpretation:
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample. Calculate the percent inhibition relative to the DMSO control. This will demonstrate the dose-dependent effect of this compound on the target kinase activity within the cell.
| Concentration of Inhibitor | Phospho-Substrate Signal (Normalized) | % Inhibition |
| 0 nM (DMSO) | 1.00 | 0 |
| 10 nM | 0.85 | 15 |
| 100 nM | 0.45 | 55 |
| 1 µM | 0.15 | 85 |
| 10 µM | 0.05 | 95 |
Trustworthiness and Self-Validation
To ensure the reliability of your results, it is crucial to incorporate proper controls and consider potential artifacts.
-
Positive and Negative Controls: In biochemical assays, include a known potent inhibitor for the target kinase as a positive control. The no-enzyme and no-inhibitor wells serve as essential negative controls.
-
Compound Solubility: Visually inspect the compound in the assay buffer to ensure it is fully dissolved. Compound precipitation can lead to inaccurate IC50 values. If solubility is an issue, consider modifying the assay buffer or the final DMSO concentration.
-
Counter-Screening: To assess the selectivity of this compound, it is recommended to perform a kinome-wide screen to identify potential off-target effects.[7]
-
Orthogonal Assays: Validate findings from one assay format with another. For example, a hit from a biochemical screen should be confirmed in a cell-based assay.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity in both biochemical and cellular systems. By carefully designing experiments, incorporating appropriate controls, and thoughtfully interpreting the data, researchers can effectively evaluate the therapeutic potential of this and other related compounds.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
Characterization of a Novel Indazole-Based Kinase Inhibitor: A Protocol for Determining Cytotoxicity and Apoptotic Induction
Introduction: The Therapeutic Potential of Indazole Scaffolds
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] These scaffolds are integral to numerous clinically approved drugs and investigational agents, particularly in oncology. A common mechanism of action for many indazole-containing molecules is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling proliferation, survival, and differentiation.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1]
This application note describes a comprehensive, two-stage cell-based assay protocol for the initial characterization of a novel indazole compound, 7-Bromo-5-(trifluoromethyl)-1H-indazole. While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a potential role in modulating cancer cell signaling pathways that lead to apoptosis, or programmed cell death.[3][4]
This guide provides a robust framework for:
-
Primary Screening: Determining the cytotoxic potential and effective dose range of the compound using a metabolic activity assay.
-
Mechanistic Validation: Confirming that the observed cytotoxicity is mediated through the induction of apoptosis.
The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Hypothesized Mechanism of Action
We hypothesize that this compound acts as an inhibitor of a key survival kinase within a cancer cell line (e.g., a receptor tyrosine kinase or a downstream effector in the PI3K/Akt or MAPK/ERK pathways). Inhibition of this kinase disrupts pro-survival signaling, leading to the activation of the intrinsic apoptotic cascade, culminating in cell death.[5][6]
Experimental Workflow & Data Presentation
The overall strategy involves a primary screen for bioactivity followed by a more detailed mechanistic study.
Figure 1: Overall experimental workflow for the characterization of this compound.
Key Experimental Parameters
| Parameter | Assay 1: CellTiter-Glo® | Assay 2: Annexin V/PI Staining |
| Plate Format | Opaque-walled 96-well plate | 6-well plate |
| Cell Line | e.g., HeLa (cervical cancer) | e.g., HeLa (cervical cancer) |
| Seeding Density | 5,000 - 10,000 cells/well | 2 x 10^5 cells/well |
| Compound Conc. | 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM) | Vehicle, 1x IC50, 2x IC50 |
| Incubation Time | 48 or 72 hours | 24 or 48 hours |
| Vehicle Control | DMSO (e.g., 0.1% final concentration) | DMSO (e.g., 0.1% final concentration) |
| Positive Control | Staurosporine (1 µM) | Staurosporine (1 µM) |
| Readout | Luminescence | Fluorescence (FITC & PI channels) |
PART 1: Protocol for Primary Cytotoxicity Screening
This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[7][8][9] This "add-mix-measure" assay is robust, highly sensitive, and ideal for high-throughput screening.[7][10]
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HeLa cells (or other cancer cell line of choice)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Opaque-walled 96-well tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer plate reader
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in complete culture medium to prepare 2X working concentrations of the compound. For a final concentration range from 100 µM to 5 nM, your 2X plate would range from 200 µM to 10 nM.
-
Prepare 2X solutions for your vehicle control (e.g., 0.2% DMSO in medium) and a positive control for cell death (e.g., 2 µM Staurosporine).
-
-
Cell Seeding:
-
Harvest logarithmically growing HeLa cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet and perform a cell count.
-
Dilute the cells to a final concentration of 1 x 10^5 cells/mL in complete medium.
-
Dispense 50 µL of the cell suspension into each well of an opaque-walled 96-well plate (yielding 5,000 cells/well).
-
Scientist's Note: To avoid "edge effects," it is best practice to fill the perimeter wells with 100 µL of sterile PBS and not use them for experimental data.[11]
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Cell Treatment:
-
After incubation, carefully add 50 µL of the 2X compound working solutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1X final concentrations.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[12]
-
Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Calculate the average luminescence for each condition (including "no cell" background controls).
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the results as a percentage of the vehicle-treated control wells (which represents 100% viability).
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value—the concentration of the compound that inhibits 50% of cell viability.
PART 2: Protocol for Apoptosis Mechanism Validation
This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15][16]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[15]
Materials and Reagents
-
HeLa cells (or other selected cell line)
-
6-well tissue culture plates
-
This compound
-
FITC Annexin V/Dead Cell Apoptosis Kit (e.g., from Thermo Fisher Scientific or Bio-Techne) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin-binding buffer (10X or 1X)
-
-
Flow cytometer
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 HeLa cells per well in 6-well plates with 2 mL of complete medium.
-
Incubate for 24 hours to allow for adherence.
-
Treat the cells with this compound at concentrations determined from the cytotoxicity assay (e.g., vehicle, 1x IC50, and 2x IC50). Also include an untreated control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
-
Incubate for a relevant time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Crucial Step: Apoptotic cells may detach. Therefore, collect both the floating cells (in the media) and the adherent cells.
-
Aspirate the media from each well into labeled flow cytometry tubes.
-
Wash the adherent cells with PBS and add this wash to the respective tubes.
-
Gently detach the remaining adherent cells with trypsin, neutralize with complete medium, and add them to the same tubes.
-
Centrifuge all tubes at ~500 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellets once with cold PBS and centrifuge again.
-
If using a 10X binding buffer, dilute it to 1X with deionized water.[13]
-
Resuspend each cell pellet in 100 µL of 1X Annexin-binding buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and define quadrant gates.
-
Acquire at least 10,000 events per sample.
-
Data Analysis and Interpretation
The data is visualized on a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The population of cells will be separated into four distinct quadrants.
Figure 2: Representative quadrant analysis for Annexin V/PI flow cytometry.
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-).
-
Lower-Right (Q4): Early Apoptotic cells (Annexin V+ / PI-).
-
Upper-Right (Q1/Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+).
-
Upper-Left: Debris/Pre-necrotic cells (Annexin V- / PI+).
A dose-dependent increase in the percentage of cells in the early (Q4) and late (Q1/Q2) apoptotic quadrants following treatment with this compound would validate the hypothesis that the compound induces cell death via apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in 96-well assay | Inconsistent cell seeding; Edge effects.[11] | Use a multichannel pipette for consistency; Do not use outer wells for data.[11] |
| Low signal in CellTiter-Glo® | Insufficient cell number; Reagent not at room temp. | Optimize cell seeding density; Ensure all components are equilibrated to room temperature before use.[11] |
| High background in Annexin V assay | Over-trypsinization causing membrane damage. | Use a gentle cell scraper or a shorter trypsin incubation time. |
| Poor separation of populations | Incorrect compensation settings; Delayed analysis after staining. | Use single-stain controls to set proper compensation; Analyze samples promptly after staining. |
Conclusion
This application note provides a validated, two-part protocol to effectively characterize the cytotoxic and pro-apoptotic activity of a novel small molecule inhibitor, this compound. By first establishing a dose-response curve and IC50 value, researchers can then proceed with a mechanistic assay at pharmacologically relevant concentrations. This structured workflow ensures the generation of reliable and interpretable data, forming a crucial first step in the preclinical evaluation of this and other novel indazole-based compounds.
References
- 1. JCI - Targeting cancer with kinase inhibitors [jci.org]
- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from a 7-Bromo-5-(trifluoromethyl)-1H-indazole Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Design
The indazole moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that exhibit a wide range of biological activities, including potent kinase inhibition.[1][2] Its bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework that can be strategically functionalized to interact with the ATP-binding site of protein kinases. The 1H-indazole tautomer is the most thermodynamically stable and serves as a versatile template for inhibitor design.[1]
This guide focuses on a particularly promising, yet underexplored, indazole scaffold: 7-Bromo-5-(trifluoromethyl)-1H-indazole . The strategic placement of the bromine atom at the 7-position offers a handle for facile chemical diversification through modern cross-coupling reactions. The electron-withdrawing trifluoromethyl group at the 5-position can significantly modulate the physicochemical properties of the scaffold, potentially enhancing binding affinity, metabolic stability, and cell permeability of derivative compounds.
Herein, we provide a comprehensive guide for researchers to unlock the potential of this scaffold. We will detail a proposed synthetic route to the core structure, protocols for diversification, and methodologies for the biological evaluation of the resulting inhibitors, with a particular focus on targeting the Aurora kinase family—key regulators of mitosis that are frequently dysregulated in cancer.[3][4][5]
Section 1: Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
The proposed synthesis involves a two-step sequence: diazotization of the aniline precursor followed by an intramolecular cyclization. This method is adapted from established procedures for the synthesis of substituted indazoles.[6]
Caption: Proposed synthesis of the core scaffold.
Detailed Protocol: Synthesis of this compound
Materials:
-
2-Bromo-4-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Bromo-4-(trifluoromethyl)aniline (1 equivalent) in a solution of concentrated HCl (3 equivalents) and water.
-
Cool the suspension to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes after the addition is complete. The formation of the diazonium salt intermediate is typically observed by a change in color.
-
-
Cyclization and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The cyclization to the indazole can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.
-
Section 2: Diversification of the Scaffold: Building an Inhibitor Library
The 7-bromo substituent is a key functional handle for introducing a wide array of chemical diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.
Caption: Diversification of the indazole scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling
This reaction facilitates the formation of a carbon-carbon bond between the indazole scaffold and various aryl or heteroaryl groups.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a microwave vial, add this compound (1 equivalent), the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Seal the vial and heat in a microwave reactor to 100-140°C for 30-60 minutes.[7] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol: Buchwald-Hartwig Amination
This reaction enables the synthesis of C-N bonds, introducing a diverse range of amino functionalities.[3][8]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium pre-catalyst and ligand in anhydrous toluene.
-
Add the this compound, the amine, and the base.
-
Heat the mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Section 3: Biological Evaluation: Targeting the Aurora Kinase Pathway
The Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is a hallmark of many cancers.[4][5] Indazole-based compounds have shown promise as potent inhibitors of this kinase family.[9]
Caption: Inhibition of the Aurora kinase signaling pathway.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, providing a direct measure of enzyme activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Aurora A and Aurora B kinases
-
Kemptide (LRRASLG) as a substrate
-
Synthesized indazole derivatives
-
ATP
Protocol:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Cell-Based Proliferation Assay (MTT)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.
Materials:
-
Human cancer cell line known to overexpress Aurora kinases (e.g., HCT116 colorectal carcinoma)
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
Synthesized indazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Section 4: Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process of synthesis and biological testing. The SAR for indazole-based inhibitors provides valuable guidance for optimizing lead compounds.
| R Group at 7-position | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | HCT116 GI₅₀ (µM) | Rationale for Modification |
| -Br (Scaffold) | >10,000 | >10,000 | >50 | Starting point for diversification. |
| 4-methoxyphenyl | 50 | 150 | 2.5 | Introduction of an aryl group can engage in pi-stacking interactions in the ATP-binding pocket. |
| 3-aminophenyl | 25 | 75 | 1.2 | The amino group can form additional hydrogen bonds. |
| 2-pyridyl | 15 | 40 | 0.8 | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor. |
Expert Insights:
-
Aryl and Heteroaryl Substituents: The introduction of aryl and heteroaryl groups at the 7-position through Suzuki-Miyaura coupling is a common strategy to explore the hydrophobic regions of the ATP-binding site. The electronic nature and substitution pattern of these rings can be fine-tuned to optimize potency and selectivity.
-
Hydrogen Bond Donors and Acceptors: The use of Buchwald-Hartwig amination to introduce groups with hydrogen bonding potential (e.g., anilines, amino-heterocycles) can lead to significant improvements in affinity by forming key interactions with the hinge region of the kinase.
-
Role of the Trifluoromethyl Group: The 5-trifluoromethyl group is expected to enhance the acidity of the indazole N-H, potentially leading to stronger hydrogen bonding interactions with the kinase hinge region. It also contributes to improved metabolic stability and membrane permeability.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the strategic placement of functional groups for diversification, offers a rich chemical space to explore for potent and selective inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, with the ultimate goal of developing new therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Bromo-5-fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 7-Bromo-5-(trifluoromethyl)-1H-indazole
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[2][3] This guide provides a comprehensive experimental framework for the Suzuki coupling of 7-Bromo-5-(trifluoromethyl)-1H-indazole, a heterocyclic building block of significant interest. The presence of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making trifluoromethylated heterocycles highly valuable in medicinal chemistry.[4] The indazole core itself is a prevalent motif in a multitude of pharmacologically active compounds.[5][6]
This document is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, field-proven insights, and detailed protocols to enable the successful application of this critical transformation. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss key optimization parameters and troubleshooting strategies.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7] The choice of catalyst, base, and solvent system is critical for the efficiency of each step and the overall success of the reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species.[3] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[7][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][9]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[1][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of the reaction conditions may be necessary for different coupling partners.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, to a total volume of 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Typical Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table provides a summary of commonly used conditions for Suzuki couplings with heterocyclic halides.
| Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | Moderate to Good | [10] |
| Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/EtOH (2:1) | 90 | Good to Excellent | [11] |
| XPhos Pd G2 (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | Good to Excellent | [12][13][14] |
| Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | THF | Room Temp - 40 | Excellent |
Note: Yields are highly dependent on the specific boronic acid partner and may require optimization.
Key Considerations and Troubleshooting
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is crucial, especially for challenging substrates like electron-deficient or sterically hindered heterocyclic halides.
-
For standard couplings: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst.[10]
-
For more challenging couplings: Catalysts with bulky, electron-rich phosphine ligands, such as those based on dppf (1,1'-bis(diphenylphosphino)ferrocene) or biarylphosphines (e.g., SPhos, XPhos), can significantly improve reaction rates and yields.[15] N-heterocyclic carbene (NHC) ligands have also shown promise for the coupling of aryl chlorides.[16]
The Role of the Base
The base plays a critical role in the transmetalation step by activating the boronic acid.[1][17]
-
Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most commonly used.[1]
-
K₃PO₄ is often effective for couplings involving heteroaryl boronic acids.[15]
-
Cs₂CO₃ is a stronger base and can be beneficial for less reactive aryl bromides.[10]
Solvent Systems
The solvent must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water.
-
Aqueous mixtures of solvents like 1,4-dioxane, THF, or DMF are frequently employed.[11][18]
-
The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[18]
Potential Side Reactions and Troubleshooting
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, which can be a significant side reaction, especially with unstable boronic acids or under prolonged heating. Using a milder base or shorter reaction times can help to mitigate this issue.[9]
-
Homocoupling: The dimerization of the boronic acid or the aryl halide can occur, particularly at high catalyst loadings or in the presence of oxygen. Ensuring an inert atmosphere is crucial.
-
Low Reactivity: If the reaction is sluggish, consider switching to a more active catalyst system (e.g., one with a biarylphosphine ligand), a stronger base, or a higher reaction temperature. Microwave-assisted heating can also accelerate the reaction.[12][13][14][19]
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling experiment.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of substituted indazole derivatives. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental technique, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
LC-MS method for detecting 7-Bromo-5-(trifluoromethyl)-1H-indazole
An Application Note for the Quantitative Analysis of 7-Bromo-5-(trifluoromethyl)-1H-indazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. This compound, a halogenated and trifluoromethylated indazole derivative, is representative of structures frequently encountered in pharmaceutical development pipelines. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, providing a validated framework for sample preparation, chromatographic separation, and mass spectrometric detection. By explaining the scientific rationale behind each methodological choice, this document serves not only as a protocol but also as a training tool for developing similar assays for novel small molecules.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound whose structural motifs—the indazole core, bromine atom, and trifluoromethyl group—are of significant interest in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and lipophilicity in drug candidates.[1][2] Consequently, the ability to accurately quantify such molecules in complex biological and chemical matrices is paramount for pharmacokinetic studies, quality control, and reaction monitoring.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and selectivity.[3][4] This application note provides a complete workflow, from sample preparation to method validation, grounded in established scientific principles and regulatory expectations.[5][6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's chemical properties is the foundation of a logical method development process.[7][8] These properties dictate the optimal choices for sample extraction, chromatography, and ionization.
| Property | Value / Structure | Rationale for Method Development |
| Chemical Structure | The aromatic rings and CF3 group confer hydrophobicity, making it ideal for reverse-phase chromatography. The nitrogen atoms in the indazole ring are potential sites for protonation, favoring positive mode electrospray ionization. | |
| Molecular Formula | C₈H₄BrF₃N₂ | Used to calculate the exact mass for high-resolution mass spectrometry and to confirm the isotopic pattern. |
| Molecular Weight | ~265.03 g/mol [9] | The precursor ion in mass spectrometry will be based on this value. |
| Key Structural Features | Bromine atom, Trifluoromethyl group | The bromine atom provides a unique isotopic signature (⁷⁹Br/⁸¹Br in a ~1:1 ratio), which is a powerful tool for confirming the identity of the analyte.[10] The highly electronegative CF₃ group influences the molecule's chromatographic retention and fragmentation pattern. |
Experimental Design: A Step-by-Step Protocol
This section provides a detailed protocol for the analysis of this compound. The choices made are explained to provide a transferable understanding of the method development process.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analog is preferred. If unavailable, a compound with similar physicochemical properties (e.g., another halogenated indazole) can be used.
-
Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic Acid (LC-MS grade, >99%).
-
Biological Matrix (for bioanalysis): Blank human plasma (or other relevant matrix) with K₂EDTA as anticoagulant.
Workflow Overview
The analytical workflow is a multi-step process designed to ensure accuracy and reproducibility from sample receipt to final data reporting.
Caption: High-level workflow for the LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (PPT)
Rationale: For bioanalytical samples, proteins must be removed to prevent clogging of the LC column and ion source.[11] Protein precipitation is a simple, fast, and effective method for many small molecules.[7][11] Acetonitrile is used as the precipitating agent as it efficiently denatures proteins while keeping the hydrophobic analyte in solution.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked standard, or sample) into the tubes.
-
Add 10 µL of the internal standard (IS) working solution to all tubes except the blank matrix.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[12]
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Seal the plate or vials and vortex briefly before placing in the autosampler for injection.
Liquid Chromatography (LC) Method
Rationale: A C18 reverse-phase column is chosen for its excellent retention of hydrophobic molecules like our target analyte.[3] A gradient elution starting with a higher aqueous phase allows for the elution of polar matrix components first, followed by a gradual increase in the organic phase to elute and focus the analyte peak. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte and enhances ionization efficiency in positive ESI mode.
| Parameter | Recommended Condition |
| System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry (MS) Method
Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar small molecules.[3][4] Positive ion mode is selected to detect the protonated molecule [M+H]⁺. Multiple Reaction Monitoring (MRM) is used for quantification, providing superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[13] The bromine atom results in a characteristic isotopic doublet for the precursor ion ([M+H]⁺ and [M+2+H]⁺) at approximately equal intensity, which can be monitored for confirmation.[10]
References
- 1. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. elearning.unite.it [elearning.unite.it]
- 6. researchgate.net [researchgate.net]
- 7. tecan.com [tecan.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. organomation.com [organomation.com]
- 13. fda.gov [fda.gov]
Application Notes and Protocols for High-Throughput Screening with 7-Bromo-5-(trifluoromethyl)-1H-indazole
Authored by: A Senior Application Scientist
Introduction: The Emerging Potential of Substituted Indazoles in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] These nitrogen-containing heterocyclic compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties.[1][4][5] Several FDA-approved drugs, particularly kinase inhibitors, feature the indazole motif, highlighting its importance in modern drug development.[4][5] 7-Bromo-5-(trifluoromethyl)-1H-indazole is a synthetic derivative of the indazole family. While specific biological targets for this particular compound are not yet extensively documented in publicly available literature, its structural features suggest it may exhibit interesting pharmacological activities, potentially as a modulator of protein kinases or other key cellular signaling molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in high-throughput screening (HTS) campaigns. As a hypothetical case study, we will focus on a primary screening assay to identify inhibitors of a relevant cancer-associated protein kinase, followed by a secondary assay for hit confirmation and characterization. The protocols and workflows described herein are designed to be robust, self-validating, and adaptable to specific research needs.
Physicochemical Properties and Handling of this compound
A thorough understanding of the test compound's properties is crucial for successful HTS implementation.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃N₂ | PubChem CID: 67491372[6] |
| Molecular Weight | 265.03 g/mol | PubChem CID: 67491372[6] |
| Solubility | Predicted to be soluble in DMSO. Experimental verification is required. | General knowledge for HTS compounds |
| Purity | ≥95% recommended for HTS campaigns. | General HTS best practices |
| Stability | Assess stability in assay buffer and DMSO through freeze-thaw cycles. | General HTS best practices |
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
High-Throughput Screening Workflow for Kinase Inhibitor Discovery
The following workflow outlines a typical HTS campaign to identify potential kinase inhibitors.
Caption: High-throughput screening cascade for kinase inhibitor discovery.
Part 1: Primary High-Throughput Screening
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust and widely used technology in HTS due to its sensitivity and low background interference.[7] The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.
-
Components: A specific kinase, a biotinylated substrate peptide, an ATP source, a europium-labeled anti-phospho-substrate antibody (donor), and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).
-
Mechanism: When the kinase is active, it phosphorylates the biotinylated substrate. The europium-labeled antibody binds to the phosphorylated epitope. The biotin tag on the substrate is bound by the SA-APC conjugate. This brings the donor (europium) and acceptor (APC) into close proximity, allowing for FRET to occur upon excitation.
-
Inhibition: In the presence of an inhibitor like this compound, substrate phosphorylation is reduced. This prevents the formation of the antibody-substrate-SA-APC complex, leading to a decrease in the FRET signal.
Protocol: Primary TR-FRET Kinase Assay (384-well format)
Materials:
-
Recombinant human kinase (e.g., a tyrosine kinase)
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-APC conjugate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM EDTA, 0.5 M KF)
-
This compound and control compounds (e.g., a known kinase inhibitor)
-
384-well low-volume white microplates
-
A plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating:
-
Prepare a working solution of this compound and other library compounds in assay buffer at 4x the final desired concentration.
-
Using an automated liquid handler, dispense 5 µL of the compound solutions into the wells of a 384-well plate.
-
Include wells with a known inhibitor (positive control) and DMSO only (negative control).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2x enzyme/substrate mix in assay buffer.
-
Dispense 10 µL of the enzyme/substrate mix into each well.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.
-
-
Initiation of Kinase Reaction:
-
Prepare a 4x ATP solution in assay buffer.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing the europium-labeled antibody and SA-APC in stop/detection buffer.
-
Add 20 µL of the detection mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader using appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
Calculate the Z'-factor to assess the quality of the assay.[8] An acceptable Z'-factor is typically ≥ 0.5.[8][9] Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Part 2: Hit Confirmation and Secondary Assays
Hits identified in the primary screen require further validation to eliminate false positives and to characterize their potency.
Protocol: Dose-Response and IC₅₀ Determination
This step aims to confirm the activity of the primary hits and determine their potency (IC₅₀ value).
Procedure:
-
Select the confirmed hits from the primary screen.
-
Prepare a serial dilution of each hit compound, typically in a 10-point, 1:3 dilution series, starting from a high concentration (e.g., 100 µM).
-
Perform the same TR-FRET assay as described above, but with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Protocol: Orthogonal Secondary Assay (Luminescence-based ATP Depletion Assay)
An orthogonal assay uses a different detection technology to confirm the biological activity of the hits, thereby reducing the likelihood of technology-specific artifacts.[8] An ATP depletion assay measures the amount of ATP remaining after the kinase reaction.
Assay Principle:
-
The amount of ATP consumed is directly proportional to the kinase activity.
-
In the presence of an inhibitor, more ATP will remain in the reaction mixture.
-
A luciferase-based reagent is added that produces light in the presence of ATP. The luminescence signal is inversely correlated with kinase activity.
Procedure:
-
Perform the kinase reaction as described in the primary assay (steps 1-3).
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition and IC₅₀ values as described previously. Hits that are active in both the primary and secondary assays are considered confirmed.
Addressing Assay Interference: The Challenge of PAINS
A significant challenge in HTS is the presence of Pan-Assay INterference compoundS (PAINS).[10][11] These compounds can produce false-positive results through various mechanisms, such as fluorescence interference, compound aggregation, or chemical reactivity.[11][12]
Caption: Workflow for identifying and mitigating Pan-Assay Interference Compounds (PAINS).
Mitigation Strategies:
-
Computational Filtering: Before or after the primary screen, filter the compound library against known PAINS substructures.[10]
-
Counterscreening: Perform the primary assay in the absence of the kinase or substrate to identify compounds that directly interfere with the assay components or detection method.
-
Aggregation Assay: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The activity of aggregate-based inhibitors is often attenuated by detergents.
Conclusion
This compound represents a class of compounds with potential for further investigation in drug discovery. The protocols outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to identify and validate its potential biological activity, using kinase inhibition as a relevant example. By employing a multi-step screening cascade that includes primary screening, hit confirmation with orthogonal assays, and careful consideration of potential assay interferences, researchers can confidently identify and advance promising lead compounds for further development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-5-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Bromo-5-(trifluoromethyl)-1H-indazole. As a crucial building block in medicinal chemistry, ensuring its purity is paramount. This document is structured to help you diagnose and resolve issues, leading to a higher yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My TLC analysis shows multiple spots, including one that is very close to my product spot. What could this be?
A1: The presence of multiple spots on your TLC plate indicates a mixture of compounds. In the synthesis of this compound, a common and often difficult-to-separate impurity is a regioisomer.
Possible Cause: Formation of Regioisomers
The cyclization step to form the indazole ring can sometimes lead to the formation of different isomers. For instance, depending on the synthetic route, you might be seeing the formation of 5-Bromo-7-(trifluoromethyl)-1H-indazole in addition to your desired this compound. The polarity of these isomers can be very similar, making them challenging to separate by standard column chromatography.
Troubleshooting Steps:
-
Confirm the Isomer Structure: Isolate the impurity, if possible, and characterize it using analytical techniques like NMR and mass spectrometry. 2D NMR techniques (like NOESY) can be particularly helpful in establishing the spatial relationship between the bromine, trifluoromethyl group, and the protons on the aromatic ring.
-
Optimize Reaction Conditions: The regioselectivity of indazole synthesis can be highly dependent on reaction conditions.[1][2] Consider the following adjustments:
-
Temperature: Changing the reaction temperature can influence the kinetic versus thermodynamic control of the cyclization, potentially favoring the formation of the desired isomer.
-
Solvent: The polarity of the solvent can affect the reaction pathway. Experiment with a range of solvents to see if you can improve the regioselectivity.
-
Catalyst/Reagent: If your synthesis involves a catalyst, screening different catalysts or ligands might be necessary. Some synthetic methods for substituted indazoles offer high regioselectivity.[2]
-
-
Advanced Purification: If optimizing the reaction is not feasible, you may need to employ more advanced purification techniques:
-
Preparative HPLC: This is often the most effective method for separating closely related isomers.[3]
-
Recrystallization: Carefully screen for a solvent system that allows for the selective crystallization of your desired product, leaving the isomeric impurity in the mother liquor.
-
Q2: My NMR spectrum shows broad peaks for the N-H proton and some of the aromatic protons. What is the reason for this?
A2: Broad peaks in an NMR spectrum can be indicative of several issues, ranging from sample purity to dynamic processes occurring on the NMR timescale.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals, potentially from catalysts or reaction vessels, can cause significant line broadening.[3] Consider treating your sample with a metal scavenger or passing it through a plug of silica gel. |
| Chemical Exchange | The N-H proton of the indazole ring can undergo chemical exchange with residual water or other protic species in the solvent. This exchange can broaden the N-H signal and, in some cases, adjacent aromatic protons. To confirm this, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the N-H peak should disappear or significantly decrease in intensity. |
| Tautomerism | Indazoles can exist as two different tautomers (1H and 2H).[3] If the rate of interconversion between these tautomers is on the NMR timescale, it can lead to broadened peaks. Running the NMR at different temperatures (variable temperature NMR) can help to resolve this. At lower temperatures, the exchange may slow down, resulting in sharper peaks for each tautomer. |
| Sample Viscosity | A highly concentrated sample can be viscous, leading to broader signals.[3] Diluting your sample may result in sharper peaks. |
Q3: I am observing what appears to be a di-brominated byproduct in my mass spectrometry results. How can I prevent this?
A3: The formation of di-brominated species is a common side reaction in the synthesis of brominated aromatic compounds, especially when the starting material contains activating groups.
Possible Cause: Over-bromination
If your synthetic route involves the bromination of a trifluoromethyl-substituted aniline or indazole, the reaction conditions might be too harsh, leading to the introduction of a second bromine atom onto the aromatic ring.[4]
Troubleshooting Steps to Minimize Over-bromination: [4]
-
Control Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use a precise 1.0 equivalent or even a slight sub-stoichiometric amount relative to your starting material. An excess of the brominating agent is the most direct cause of over-bromination.
-
Lower the Reaction Temperature: Perform the bromination at a reduced temperature, typically between -10°C and 0°C. This will decrease the reaction rate and improve selectivity for mono-bromination.
-
Slow Addition of Reagent: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, further reducing the chance of over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a milder and more selective brominating agent for activated aromatic rings.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: Impurities can originate from various stages of the synthesis and purification process. Common impurities include:
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials, such as 3-(trifluoromethyl)aniline or a related precursor.[3][5]
-
Intermediates: Depending on the synthetic pathway, unreacted intermediates may persist in the final product.
-
Byproducts: These are formed from side reactions. The most common byproducts are:
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., DMF, ethyl acetate, hexane) are common impurities that can often be detected by ¹H NMR.[3]
-
Degradation Products: The final compound may degrade over time if not stored under appropriate conditions (e.g., protected from light and moisture).[3]
Q2: What analytical techniques are best for identifying and quantifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[6]
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | This is the gold standard for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a small amount of formic acid) is a good starting point.[6][7] |
| Mass Spectrometry (MS) | When coupled with HPLC (LC-MS), this technique provides molecular weight information for each separated component, which is crucial for identifying unknown impurities.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are essential for the structural elucidation of the final product and any isolated impurities. It is also very effective for identifying and quantifying residual solvents.[3][6] |
| Gas Chromatography (GC) | GC is particularly useful for detecting and quantifying volatile impurities, such as residual solvents.[6] |
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method will depend on the nature and quantity of the impurities present.
-
Recrystallization: This is often a highly effective and scalable method for purifying solid compounds. A thorough solvent screen is necessary to find a system that provides good recovery and high purity.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. For closely related impurities like regioisomers, a carefully optimized solvent system and potentially a high-performance stationary phase may be required.[3]
-
Preparative HPLC: For achieving very high purity or for separating challenging mixtures, preparative HPLC is the method of choice, although it is less scalable than recrystallization.[3]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting impurities in your synthesis.
Caption: A step-by-step guide to troubleshooting synthesis impurities.
References
- 1. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization of 7-Bromo-5-(trifluoromethyl)-1H-indazole
Welcome to the technical support center for the derivatization of 7-Bromo-5-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. The presence of a trifluoromethyl group and a bromine atom at strategic positions offers a unique opportunity for diverse functionalization, yet it also presents specific challenges.[1][2][3][4] This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound, providing potential causes and actionable solutions.
Issue 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
You've set up your Suzuki-Miyaura or Buchwald-Hartwig reaction, but TLC or LC-MS analysis shows primarily unreacted starting material.
Potential Causes & Solutions
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may have degraded due to improper storage or handling. Palladium(0) species are sensitive to air and moisture.
-
-
Inappropriate Ligand Choice:
-
Cause: The ligand plays a crucial role in the stability and activity of the palladium catalyst.[5] A ligand that is too bulky or not electron-donating enough can hinder the catalytic cycle.
-
Solution: For Suzuki-Miyaura reactions with this substrate, consider ligands such as SPhos, XPhos, or RuPhos, which have proven effective for challenging cross-couplings.[6][7][8] For Buchwald-Hartwig aminations, ligands like BrettPhos for primary amines or RuPhos for secondary amines are excellent starting points.[5]
-
-
Incorrect Base or Solvent:
-
Cause: The choice of base and solvent is critical for both solubility and reactivity. An inappropriate base may not be strong enough to facilitate the transmetalation step (in Suzuki reactions) or deprotonate the amine (in Buchwald-Hartwig reactions).
-
Solution: For Suzuki-Miyaura couplings, a common and effective system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water.[9][10] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often required.[5]
-
-
Low Reaction Temperature:
-
Cause: The C-Br bond at the 7-position of the indazole is relatively strong, and the trifluoromethyl group can be electron-withdrawing, potentially deactivating the system towards oxidative addition.
-
Solution: Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or dioxane. Microwave irradiation can also be an effective way to accelerate the reaction and improve yields.[6][7][8]
-
Issue 2: Formation of N-1 and N-2 Regioisomers during Alkylation
When attempting to alkylate the indazole nitrogen, you obtain a mixture of N-1 and N-2 alkylated products, which are difficult to separate.
Potential Causes & Solutions
-
Kinetic vs. Thermodynamic Control:
-
Cause: The alkylation of indazoles can proceed under kinetic or thermodynamic control, leading to different regioisomeric ratios.[11] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[11][12]
-
Solution for N-1 Selectivity (Thermodynamic Product): Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent such as THF.[11][12][13][14] This combination favors the formation of the more stable N-1 alkylated product.
-
Solution for N-2 Selectivity (Kinetic Product): Conditions that favor kinetic control, such as using a weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF, can lead to a higher proportion of the N-2 isomer.[13] Additionally, Mitsunobu conditions (PPh₃, DIAD/DEAD) often favor N-2 alkylation.[11][12]
-
-
Steric Hindrance:
-
Cause: The bromine atom at the C-7 position can sterically hinder the N-1 position, potentially directing alkylation to the N-2 position.[11]
-
Solution: While the C-7 substituent does exert steric influence, careful selection of the base and solvent system as described above remains the primary method for controlling regioselectivity.[11][14]
-
Issue 3: Debromination or Other Side Reactions
Instead of the desired derivatized product, you observe significant amounts of the debrominated starting material or other unexpected byproducts.
Potential Causes & Solutions
-
Catalyst and Ligand Choice in Cross-Coupling:
-
Reaction with Solvents or Reagents:
-
Cause: In some cases, solvents like THF can act as a hydride source, leading to debromination. Certain bases or additives can also contribute to side reactions.
-
Solution: Screen alternative solvents and ensure the purity of all reagents. If debromination persists, consider lowering the reaction temperature and extending the reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a Suzuki-Miyaura coupling with this compound?
A1: A reliable set of starting conditions would be to use Pd(PPh₃)₄ or a more modern catalyst system like XPhos Pd G2 with a suitable ligand (e.g., XPhos).[6][7][8] A common base and solvent system is K₂CO₃ or Cs₂CO₃ in a mixture of 1,4-dioxane and water.[9][10][15] The reaction is typically heated to 80-100 °C.
| Parameter | Recommended Starting Condition |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) or XPhos Pd G2 (2-5 mol%) |
| Ligand | XPhos (if using a pre-catalyst) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v) |
| Temperature | 80-100 °C |
Q2: How can I confirm the regiochemistry of my N-alkylated products?
A2: The most definitive method for assigning the N-1 and N-2 regioisomers is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment will show a correlation between the protons on the alkyl chain attached to the nitrogen and the carbons of the indazole ring. For the N-1 isomer, you would expect to see a correlation between the N-CH₂ protons and the C7a carbon of the indazole core. For the N-2 isomer, a correlation to the C3 carbon is typically observed.
Q3: Does the trifluoromethyl group affect the reactivity of the bromo-indazole?
A3: Yes, the trifluoromethyl group has a significant electronic effect. It is strongly electron-withdrawing, which can decrease the electron density of the indazole ring system. This can make the C-Br bond more susceptible to oxidative addition in palladium-catalyzed reactions. However, it can also influence the pKa of the N-H proton, which can affect the conditions required for N-alkylation. The presence of fluorine can also impact the solubility and metabolic stability of the final derivatives.[1][2][3][4]
Q4: I am having trouble with the solubility of my this compound starting material. What solvents do you recommend?
A4: The trifluoromethyl group can increase the lipophilicity of the molecule.[16] For reactions, polar aprotic solvents such as DMF, DMSO, and NMP are often good choices for dissolving indazole derivatives. For cross-coupling reactions, solvents like 1,4-dioxane and toluene are commonly used and generally provide good solubility at elevated temperatures.
Q5: Can I perform a direct C-H trifluoromethylation on the indazole ring?
A5: While direct C-H trifluoromethylation is a known transformation for many heterocycles, it may not be selective on this particular substrate due to the existing trifluoromethyl group and the bromo-substituent.[17][18] The reaction conditions often involve radical intermediates, which could lead to a mixture of products.[17][18] It is generally more synthetically efficient to introduce the trifluoromethyl group at the desired position early in the synthesis or use a building block that already contains it.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.) and the solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Regioselective N-1 Alkylation
This protocol is optimized for achieving high regioselectivity for the N-1 position.[11]
-
To an oven-dried flask under an inert atmosphere, add anhydrous THF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Visualizations
Caption: Key derivatization pathways for this compound.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
how to avoid degradation of 7-Bromo-5-(trifluoromethyl)-1H-indazole in solution
Welcome to the technical support center for 7-Bromo-5-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the likely causes?
Degradation of this compound in solution can be attributed to several factors, primarily exposure to light, inappropriate pH, presence of strong oxidizing agents, and elevated temperatures. The indazole scaffold, while aromatic, possesses reactive sites susceptible to chemical transformation.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group and the presence of a bromine atom can influence the reactivity and stability of the molecule.[4]
A common degradation pathway for indazoles is a photochemical rearrangement to a more stable benzimidazole isomer, particularly under UV irradiation.[5] Additionally, the compound can undergo hydrolysis under strongly acidic or basic conditions, and oxidation can compromise the integrity of the indazole ring.[5]
Q2: What is the most critical factor to control to prevent degradation?
For many halogenated and N-heterocyclic compounds, exposure to light, especially UV light, is the most critical factor to control.[5] Photodegradation can initiate a cascade of reactions, including the potential for C-Br bond cleavage and rearrangement of the indazole ring. Therefore, protecting solutions from light at all stages of an experiment is paramount.
Q3: Can the trifluoromethyl group degrade under typical experimental conditions?
The trifluoromethyl (-CF3) group is generally considered to be highly robust and metabolically stable due to the strength of the C-F bonds.[6] It is unlikely to degrade under standard laboratory conditions. Hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid typically requires harsh conditions, such as treatment with fuming sulfuric acid, which are not encountered in routine solution-based experiments.[7][8]
Q4: How does the choice of solvent impact the stability of this compound?
Solvent choice is crucial for maintaining the stability of this compound. Protic solvents, especially under basic or acidic conditions, can facilitate hydrolytic degradation. Aprotic solvents are generally preferred for long-term storage. It is also important to use high-purity, dry solvents, as impurities such as water or peroxides can initiate degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Your chromatogram shows new peaks that are not present in the reference standard of this compound.
Potential Cause & Solution:
-
Photodegradation: This is a likely cause if your solutions were exposed to ambient or UV light. The indazole ring can rearrange to form a benzimidazole, which will have a different retention time.[5]
-
Solution: Repeat the experiment, ensuring all solutions are prepared and stored in amber vials or vials wrapped in aluminum foil. Minimize exposure to light during handling.
-
-
pH-Mediated Hydrolysis: If your mobile phase or sample diluent is strongly acidic or basic, you may be observing hydrolytic degradation products.
-
Solution: Ensure the pH of your solutions is as close to neutral as possible, unless the experimental design requires acidic or basic conditions. If so, prepare fresh solutions immediately before use and keep them at a low temperature.
-
-
Oxidative Degradation: The presence of oxidizing agents, or even dissolved oxygen in the solvent, can lead to degradation.
-
Solution: Use freshly distilled or sparged solvents to remove dissolved oxygen. Avoid sources of peroxide contamination.
-
Issue 2: Loss of Compound Concentration Over Time
Symptom: You observe a decrease in the peak area of your compound in a time-course experiment, even when stored at low temperatures.
Potential Cause & Solution:
-
Slow Degradation in Solution: Even at low temperatures, slow degradation can occur, especially if the solvent is not optimal or if there is gradual exposure to light.
-
Solution: For long-term storage, it is best to store the compound as a dry solid at -20°C or below. If a stock solution is necessary, use a high-purity aprotic solvent like anhydrous DMSO or DMF, aliquot into single-use vials, and store at -80°C, protected from light.
-
-
Adsorption to Container Surfaces: Highly lipophilic compounds can sometimes adsorb to the walls of plastic or glass containers.
-
Solution: Use silanized glass vials or low-adsorption polypropylene tubes to minimize surface binding.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary suspected degradation pathways for indazole derivatives based on literature for similar compounds.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
To ensure the stability of your compound and the reliability of your results, follow these detailed protocols.
Protocol 1: Preparation of Stock Solutions
This protocol is designed to minimize degradation during the preparation of stock solutions for experimental use.
-
Pre-analysis: Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test in your chosen solvent.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Weighing: Accurately weigh the required amount of this compound in a fume hood.
-
Dissolution: Add the solvent to the solid compound in an amber glass vial. To aid dissolution, you may gently vortex the solution at room temperature. Avoid heating unless absolutely necessary, and if so, use minimal heat for the shortest possible time.
-
Storage: Once dissolved, if not for immediate use, aliquot the stock solution into single-use amber vials or cryovials wrapped in aluminum foil. Store at -80°C.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[9][10]
Objective: To intentionally degrade the compound under controlled stress conditions to understand its stability profile.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Include a control sample (stock solution with an equal volume of water or the appropriate solvent) that is protected from light and kept at room temperature.
-
Analyze all samples at initial and various time points by a suitable analytical method, such as HPLC with UV or MS detection.
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 80°C | Up to 7 days |
| Photolytic Degradation | UV/Vis Light | Room Temperature | As per ICH Q1B |
Table adapted from common industry practices for forced degradation studies.[9][11]
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound in your experiments.
Caption: Experimental workflow to ensure the stability of the compound.
By adhering to these guidelines and understanding the underlying chemical principles, you can significantly mitigate the risk of degradation of this compound in your research, leading to more accurate and reproducible results.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Resistance with 7-Bromo-5-(trifluoromethyl)-1H-indazole Analogs
Welcome to the technical support center for researchers utilizing 7-Bromo-5-(trifluoromethyl)-1H-indazole analogs in the study of therapeutic resistance. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this novel class of kinase inhibitors. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to ensure the success of your research.
Introduction: A New Paradigm in Targeting RAF Kinase
The emergence of drug resistance is a primary obstacle in cancer therapy, particularly for treatments targeting the RAS/RAF/MEK/ERK signaling cascade. First-generation BRAF inhibitors, such as vemurafenib, have shown significant efficacy in BRAF V600-mutant melanomas. However, their effectiveness is often curtailed by the development of resistance, frequently driven by the paradoxical activation of the MAPK pathway in BRAF wild-type cells.
This compound analogs represent a next-generation of RAF inhibitors, often referred to as "paradox-breakers." A notable example of this class is PLX8394. These compounds are engineered to selectively inhibit BRAF monomers and disrupt BRAF-containing dimers without inducing the paradoxical activation of CRAF, a common mechanism of resistance to earlier inhibitors.[1][2] This unique mechanism of action makes them powerful tools for overcoming acquired resistance and studying the intricacies of RAF signaling.
This guide will provide you with the necessary information to effectively use these analogs in your experiments, troubleshoot common issues, and accurately interpret your results.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about working with this compound analogs.
Q1: What is the primary mechanism of action for this compound analogs like PLX8394?
A1: These analogs are designed as "paradox-breakers" or dimer-disrupting inhibitors.[3] Unlike first-generation BRAF inhibitors that can paradoxically activate the MAPK pathway in BRAF wild-type cells by promoting RAF dimerization, these next-generation inhibitors selectively disrupt BRAF-containing dimers (BRAF-BRAF homodimers and BRAF-CRAF heterodimers).[2] This selective disruption prevents the transactivation of CRAF and subsequent paradoxical activation of the downstream MEK/ERK pathway, a known mechanism of acquired resistance.[4][5][6]
Q2: In which cellular contexts are these analogs most effective?
A2: These analogs are particularly effective in cancer models that have developed resistance to first-generation BRAF inhibitors through mechanisms involving RAF dimerization. This includes cell lines with BRAF V600 mutations that have acquired resistance through BRAF splice variants or gene amplification, leading to dimer formation.[7] They are also being investigated for efficacy in tumors with non-V600 BRAF mutations (Class II/III) that signal as obligate dimers.[8]
Q3: Can I still observe paradoxical activation with a "paradox-breaker" inhibitor?
A3: While designed to minimize this effect, a low level of paradoxical activation may still be observed under certain conditions.[9][10] This can occur in cell lines with very high levels of upstream RAS activation (RAS-GTP), which strongly promotes RAF dimerization. The extent of paradoxical activation is cell-line dependent and can be influenced by the specific RAS mutation and the relative expression levels of different RAF isoforms (ARAF, BRAF, CRAF).[9]
Q4: How do I confirm that my cell line has developed resistance to a first-generation BRAF inhibitor before testing a this compound analog?
A4: The most direct way to confirm resistance is to perform a dose-response cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) and compare the half-maximal inhibitory concentration (IC50) of your parental (sensitive) cell line to the suspected resistant line. A significant increase (typically more than three-fold) in the IC50 value for the resistant line indicates acquired resistance.[11][12][13]
Q5: What are the key signaling pathways I should monitor when using these inhibitors?
A5: The primary pathway to monitor is the MAPK/ERK pathway. Specifically, you should assess the phosphorylation status of MEK and ERK1/2 as readouts of pathway activity. In the context of resistance, it is also advisable to examine the PI3K/AKT pathway, as its activation can serve as a bypass mechanism.[4][5][14]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or No Inhibition of ERK Phosphorylation in a Resistant Cell Line
You are treating a vemurafenib-resistant BRAF V600E melanoma cell line with a this compound analog, but you observe inconsistent or no reduction in phospho-ERK (p-ERK) levels by Western blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability | Prepare fresh inhibitor solutions from a powdered stock for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to establish a clear dose-dependent effect on p-ERK levels. |
| Cell Culture Variability | Standardize your cell culture protocols. Maintain consistent cell density at the time of treatment and use cells within a defined passage number range, as signaling pathways can be affected by both.[15] |
| Activation of Bypass Pathways | The resistant cells may have activated a bypass signaling pathway that maintains ERK activation independently of BRAF. A common bypass mechanism is the activation of the PI3K/AKT pathway.[5][14] Action: Probe your Western blots for key nodes of other signaling pathways, such as phospho-AKT (p-AKT). |
| Presence of Non-BRAF Dimers | The inhibitor may be specific for BRAF-containing dimers, while resistance in your cell line could be driven by CRAF homodimers or ARAF-containing dimers.[2] Action: Perform a co-immunoprecipitation (Co-IP) experiment to analyze the composition of RAF dimers in your resistant cells. |
Issue 2: Unexpected Increase in p-ERK Levels (Paradoxical Activation)
You are treating a BRAF wild-type, RAS-mutant cell line (e.g., SK-MEL-2 with NRAS Q61R) with a this compound analog and observe an increase in p-ERK levels compared to the vehicle control.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Cell Line Genotype | Confirm the BRAF and RAS mutation status of your cell line through sequencing to ensure it is the appropriate model for studying paradoxical activation. |
| Dose-Dependent Paradoxical Effect | Paradoxical activation often exhibits a bell-shaped dose-response curve. Action: Perform a detailed dose-response experiment. You may observe paradoxical activation at lower concentrations, which is overcome at higher concentrations that are sufficient to inhibit both protomers in a dimer.[9] |
| High Upstream RAS Activation | As mentioned in the FAQs, very high levels of RAS-GTP can still promote some degree of dimerization even in the presence of a "paradox-breaker." Action: Use a highly sensitive and quantitative Western blot to accurately measure the fold-change in p-ERK. Compare the level of paradoxical activation to that induced by a first-generation inhibitor like vemurafenib to assess the relative "paradox-breaking" capacity of your analog.[9] |
| Assay Controls are Lacking | Without proper controls, it's difficult to validate the observed paradoxical effect. Action: Include a known paradox-inducing RAF inhibitor (e.g., vemurafenib) as a positive control and a MEK inhibitor (e.g., trametinib) as a negative control for ERK phosphorylation.[15] |
Issue 3: Difficulty Interpreting Cell Viability Assay Results
Your cell viability assay results show a high degree of variability or do not correlate with your Western blot data (e.g., you see p-ERK inhibition but minimal impact on cell viability).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Assay Duration | The inhibitor may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) over the chosen timeframe. Action: Extend the duration of your cell viability assay (e.g., from 48 hours to 72 or 96 hours) to allow for effects on proliferation to become more apparent.[16] |
| Cell Seeding Density | Cell density can significantly impact the IC50 values obtained from viability assays. Action: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the assay duration.[17] |
| Activation of Pro-Survival Pathways | Inhibition of the MAPK pathway may be compensated for by the upregulation of pro-survival pathways, such as PI3K/AKT. Action: Consider combination treatments. For example, combine the this compound analog with a PI3K or AKT inhibitor to assess for synergistic effects on cell viability. |
| Variability in Reagent Addition | Inconsistent addition of reagents like MTT or MTS can lead to high well-to-well variability. Action: Use a multichannel pipette for reagent addition and ensure thorough mixing before reading the plate. Include appropriate controls, such as media-only wells for background subtraction.[18] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathway: First-Generation vs. Next-Generation RAF Inhibitors
Caption: Mechanism of paradoxical activation by first-generation RAF inhibitors and its prevention by next-generation "paradox-breakers".
Experimental Workflow: Investigating Resistance
Caption: A typical experimental workflow for developing and characterizing resistant cell lines and testing the efficacy of a novel inhibitor.
Key Experimental Protocols
Below are condensed, step-by-step protocols for essential experiments. Always refer to manufacturer's instructions for specific reagents and antibodies.
Protocol 1: Western Blot for MAPK Pathway Activation
Purpose: To assess the phosphorylation status of ERK1/2 in response to inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates to achieve 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of your this compound analog or controls (e.g., vehicle, vemurafenib) for the desired time (e.g., 2, 6, or 24 hours).[19]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[20]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[15]
-
-
Analysis:
Protocol 2: Cell Viability (MTT) Assay
Purpose: To determine the IC50 of the inhibitor in sensitive versus resistant cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor.
-
Replace the medium with fresh medium containing the different inhibitor concentrations or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for RAF Dimer Analysis
Purpose: To determine if the inhibitor disrupts the interaction between BRAF and CRAF.
-
Cell Lysis:
-
Lyse treated and untreated cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[22]
-
-
Pre-clearing Lysates:
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-BRAF) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[22]
-
-
Washing:
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS loading buffer.
-
Analyze the eluted proteins by Western blotting, probing for the "prey" protein (e.g., CRAF) and the "bait" protein (BRAF) as a control. A reduced amount of co-precipitated CRAF in the inhibitor-treated sample indicates dimer disruption.
-
References
- 1. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAF inhibitor PLX8394 selectively disrupts BRAF dimers and RAS-independent BRAF-mutant-driven signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 24. assaygenie.com [assaygenie.com]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Bromo-5-(trifluoromethyl)-1H-indazole
Welcome to the dedicated technical support center for the synthesis and scale-up of 7-Bromo-5-(trifluoromethyl)-1H-indazole. This critical building block is frequently utilized in medicinal chemistry and materials science. This guide, presented in a question-and-answer format, is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and robust method involves a multi-step synthesis starting from a substituted aniline or benzonitrile. A common pathway begins with 2-amino-3-bromo-5-(trifluoromethyl)benzonitrile, which undergoes diazotization followed by an intramolecular cyclization to form the indazole ring.[1][2][3] This approach is favored for its regiochemical control, which is crucial for constructing the desired isomer.
The general workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
An alternative strategy involves the cyclization of suitably substituted hydrazones, which can be formed from corresponding aldehydes or ketones.[2][3] However, the diazotization of an ortho-substituted aminobenzonitrile generally provides a more direct and scalable route.
Q2: What are the critical process parameters to monitor during the diazotization and cyclization steps?
Controlling the reaction parameters is paramount for achieving high yield and purity. The following table summarizes the key parameters and their typical ranges.
| Parameter | Step | Typical Range | Rationale & Justification |
| Temperature | Diazotization | -5°C to 5°C | The diazonium salt intermediate is thermally unstable.[4] Maintaining a low temperature prevents its decomposition and the formation of phenolic impurities. |
| Reagent Addition | Diazotization | Slow, dropwise | Slow addition of the nitrite solution ensures localized heat generated by the exothermic reaction can be effectively dissipated, preventing temperature spikes. |
| pH | Diazotization | Strongly Acidic (e.g., HBr, HCl) | A strong acidic medium is required to generate nitrous acid (HNO₂) in situ and to stabilize the resulting diazonium salt. |
| Stirring/Agitation | Both | Vigorous | Adequate mixing is crucial, especially on a larger scale, to ensure uniform temperature distribution and efficient mass transfer between phases. |
| Quenching | Cyclization | Controlled | The reaction should be carefully quenched, often by neutralizing the acid, to prevent side reactions during workup. |
Q3: What are the best practices for purifying the final product on a multi-gram scale?
For multi-gram and pilot-scale purification, the choice between recrystallization and column chromatography depends on the impurity profile.[5]
-
Recrystallization: This is the preferred method for large-scale purification due to its cost-effectiveness and efficiency, provided a suitable solvent system can be identified. Common solvent systems include ethanol/water, toluene/heptane, or ethyl acetate/hexanes. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Column Chromatography: While effective for removing closely related impurities, silica gel chromatography can be costly and time-consuming for large quantities. It is typically reserved for instances where recrystallization fails to achieve the desired purity or for purifying smaller batches of very high-purity material.[5]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low Reaction Yield (<50%)
Question: My overall yield is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yield can stem from several factors, primarily related to the instability of the diazonium intermediate or incomplete cyclization.
Troubleshooting Flowchart:
Caption: Diagnostic flowchart for troubleshooting low reaction yield.
-
Cause A: Decomposition of Diazonium Salt: This is the most common culprit. If the temperature during the diazotization rises above 5-10°C, the diazonium salt can decompose, often leading to the formation of undesired phenol byproducts.
-
Solution: Ensure your cooling bath is robust enough for the scale of the reaction. For larger batches, an external circulator (cryocooler) is more reliable than a simple ice bath. Add the sodium nitrite solution very slowly, subsurface if possible, to prevent localized warming.[4]
-
-
Cause B: Incomplete Reaction: The cyclization step may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. Ensure the reaction is stirred for a sufficient duration after the diazotization step. Some cyclization reactions benefit from a slight warming period (e.g., to room temperature) after the initial cold phase, but this must be carefully optimized to avoid decomposing the intermediate.
-
Problem 2: Presence of Regioisomeric Impurities
Question: My NMR/HPLC analysis shows an additional peak with a similar mass, suggesting a regioisomer. How can this be prevented?
Answer: The formation of regioisomers in indazole synthesis typically arises from the starting materials or non-selective cyclization.
-
Cause A: Impure Starting Material: The precursor, such as 2-amino-3-bromo-5-(trifluoromethyl)benzonitrile, may itself contain isomers from its own synthesis (e.g., 2-amino-5-bromo-3-(trifluoromethyl)benzonitrile).
-
Solution: It is imperative to source or synthesize starting materials of high isomeric purity. Always characterize your starting materials thoroughly by NMR and HPLC before beginning the synthesis. If necessary, purify the starting material via recrystallization or chromatography.
-
-
Cause B: Side Reactions during Cyclization: Depending on the substrate and conditions, alternative cyclization pathways can sometimes become competitive.
-
Solution: Strict adherence to the established reaction protocol, particularly temperature and pH control, is crucial for directing the reaction toward the desired product.[6] Using a brominated precursor (like 2-amino-3-bromo-5-(trifluoromethyl)benzonitrile) helps direct the cyclization regioselectively.[7]
-
Problem 3: Difficulty in Removing Colored Impurities
Question: The final product is a persistent off-white or yellow solid, and recrystallization isn't removing the color. What can I do?
Answer: Color in the final product often indicates the presence of trace, highly conjugated impurities, potentially arising from oxidation or side reactions.
-
Solution A: Activated Carbon Treatment: During the recrystallization process, after the product is fully dissolved in the hot solvent, add a small amount (typically 1-2% w/w) of activated carbon. Hold the solution at temperature for 5-15 minutes with stirring, and then perform a hot filtration through a pad of celite to remove the carbon. This is often very effective at adsorbing colored impurities.
-
Solution B: Chemical Wash: During the aqueous workup, a wash with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) can sometimes help to decolorize the organic layer by reducing certain types of colored byproducts.
Experimental Protocol Example
Synthesis of this compound from 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermocouple, and an addition funnel. Place the flask in a cooling bath (ice-salt or cryocooler).
-
Reaction Mixture: To the flask, add 2-amino-3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) and a suitable acid like 48% hydrobromic acid (approx. 4-5 volumes). Stir the mixture and cool to -5°C.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 0°C.
-
Cyclization: After the addition is complete, stir the reaction mixture at -5°C to 0°C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Slowly and carefully quench the reaction by adding it to a stirred, cold aqueous solution of a mild base like sodium bicarbonate until the pH is neutral (~7).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
References
- 1. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 133013-30-6|2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]
stability testing of 7-Bromo-5-(trifluoromethyl)-1H-indazole under experimental conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Bromo-5-(trifluoromethyl)-1H-indazole. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of a bromine atom and a trifluoromethyl group on the indazole scaffold can significantly influence its chemical reactivity and stability.[1][2] The electron-withdrawing nature of the trifluoromethyl group can impact the electron density of the indazole ring system, while the bromine atom provides a potential site for various chemical transformations. Understanding the stability of this molecule under different experimental conditions is paramount for the successful design and execution of research protocols, ensuring the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of for this compound?
Based on the chemistry of indazole derivatives, you should be vigilant for degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[3][4] The indazole ring itself can be susceptible to cleavage under harsh pH conditions, while the electron-rich nature of the heterocyclic system makes it a target for oxidation. Furthermore, indazoles are known to undergo photochemical reactions.[3]
Q2: My solution of this compound is turning yellow. What could be the cause?
The development of a yellow color in your solution is a common indicator of degradation. This could be due to the formation of colored impurities arising from oxidative or photolytic degradation. It is crucial to analyze the discolored solution by a stability-indicating analytical method, such as HPLC-UV/MS, to identify the degradation products.
Q3: I am observing a new peak in my HPLC chromatogram after leaving my sample on the benchtop. What is the likely cause?
The appearance of a new peak suggests that your compound is degrading under ambient conditions. The most probable cause is exposure to light (photodegradation) or atmospheric oxygen (oxidation). To confirm this, you should conduct a controlled experiment where one sample is exposed to light and another is protected from light (e.g., wrapped in aluminum foil).[5]
Q4: How does the trifluoromethyl group affect the stability of the indazole ring?
The trifluoromethyl group is a strong electron-withdrawing group. Its presence can enhance the metabolic stability of the molecule and influence its pharmacokinetic properties.[1] In terms of chemical stability, it can make the indazole ring less susceptible to electrophilic attack but may influence the pKa of the N-H protons, potentially affecting its behavior in acidic or basic media.
Q5: Is the bromine atom on the ring a point of instability?
While the carbon-bromine bond is generally stable, it can be susceptible to cleavage under certain conditions, such as in the presence of strong reducing agents or upon exposure to high-energy light. Additionally, the bromine atom can influence the electronic properties of the ring and its susceptibility to degradation.
Troubleshooting Guide
This section provides a structured approach to resolving common stability-related issues.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in assay results between experiments or over time.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Stock Solution Stability: Prepare a fresh stock solution and compare its performance to an older stock solution. Analyze both by HPLC to check for degradation.
-
Evaluate Stability in Assay Buffer: Incubate this compound in your assay buffer under the exact experimental conditions (temperature, pH, light exposure) but without the biological components. Monitor for degradation over time using a stability-indicating method.
-
Consider Light Exposure: Many biological assays are conducted under laboratory lighting. Protect your samples from light during incubation to rule out photodegradation.
-
Issue 2: Unexpected Reaction Byproducts
-
Symptom: Formation of unknown impurities during a chemical reaction.
-
Possible Cause: Degradation of the starting material or product under the reaction conditions.
-
Troubleshooting Steps:
-
Analyze Starting Material: Before starting the reaction, confirm the purity of your this compound using a suitable analytical technique.
-
Run a Blank Reaction: Conduct the reaction without the other reagents to see if the solvent or temperature is causing degradation.
-
Optimize Reaction Conditions: If degradation is observed, consider milder reaction conditions (e.g., lower temperature, shorter reaction time, deoxygenated solvents).
-
Forced Degradation Studies: A Proactive Approach
To systematically investigate the stability of this compound, a forced degradation study is recommended.[6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Table 1: Representative Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal (Solid) | Solid Compound | 80°C | 7 days |
| Thermal (Solution) | In Acetonitrile:Water (1:1) | 80°C | 7 days |
| Photostability | ICH Q1B Option 2 | Controlled | As per guidelines |
Note: These are starting conditions and may need to be optimized to achieve 5-20% degradation.[8]
Detailed Experimental Protocols
Protocol 1: Hydrolytic Stability
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
For acid hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.
-
For base hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.
-
Incubate the vials at 60°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, neutralize it with an equimolar amount of base or acid, and dilute with the mobile phase for HPLC analysis.
Protocol 2: Oxidative Stability
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide in a sealed vial.
-
Keep the vial at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Protocol 3: Photostability
-
Expose a solid sample and a solution of the compound (e.g., in quartz cuvettes) to a light source as specified in ICH Q1B guidelines.[5][9][10][11] This typically involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of near UV energy.[12]
-
Simultaneously, expose control samples (wrapped in aluminum foil) to the same temperature and humidity conditions but protected from light.
-
Analyze the samples by HPLC at the end of the exposure period.
Troubleshooting Logic for Unexpected Degradation
Caption: Decision tree for troubleshooting unexpected degradation.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biomedres.us [biomedres.us]
- 7. article.sapub.org [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 10. youtube.com [youtube.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. q1scientific.com [q1scientific.com]
Validation & Comparative
Validating the Mechanism of Action of 7-Bromo-5-(trifluoromethyl)-1H-indazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] This guide provides a comprehensive framework for validating the mechanism of action of a novel indazole derivative, 7-Bromo-5-(trifluoromethyl)-1H-indazole. Our approach is grounded in a tiered, data-driven methodology, designed to rigorously test a primary hypothesis: that this compound functions as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular proliferation, differentiation, and survival.[3][4]
This guide is structured to provide not just a series of protocols, but a logical and self-validating workflow. We will explore the causality behind each experimental choice, from broad, unbiased screening to targeted cellular assays. Furthermore, we will objectively compare the performance of this compound against established inhibitors of the MAPK pathway, providing the necessary context for its potential as a therapeutic agent.
The MAPK/ERK Signaling Pathway: A Prime Target for Indazole Derivatives
The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular cues into a wide range of cellular responses.[3][5] Dysregulation of this pathway is a hallmark of many human cancers, making it a focal point for the development of targeted therapies.[3][6] The pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential phosphorylation and activation of RAS, RAF, MEK, and finally, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 then phosphorylates a multitude of downstream substrates, including transcription factors that drive cell cycle progression. Given the prevalence of indazole-based compounds as kinase inhibitors, and specifically as inhibitors of components within the MAPK pathway, we hypothesize that this compound exerts its biological effects through the inhibition of a key kinase in this cascade, most likely ERK1/2.[1]
A Tiered Approach to Mechanism of Action Validation
Our validation strategy is designed to systematically investigate the interaction of this compound with the MAPK/ERK pathway. This multi-tiered approach ensures a high degree of scientific rigor and minimizes the risk of misinterpreting off-target effects.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Flow Cytometry-based MAPK Pathway Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of 7-Bromo-5-(trifluoromethyl)-1H-indazole Against Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel small molecule inhibitors with enhanced potency and selectivity is a perpetual endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology. This guide provides a comparative analysis of 7-Bromo-5-(trifluoromethyl)-1H-indazole , a compound of interest, against well-established inhibitors of two critical oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A.
While direct experimental data for this compound is not yet publicly available, its structural motifs—the indazole core, a bromine atom, and a trifluoromethyl group—are frequently associated with potent kinase inhibition. This guide, therefore, serves as a predictive and methodological framework for researchers seeking to characterize this and similar molecules.
Comparative Analysis of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of established inhibitors for VEGFR-2 and Aurora Kinase A. These values serve as a benchmark for contextualizing the potential potency of novel compounds like this compound.
Table 1: Potency of Known VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Apatinib | 1 | [1] |
| Motesanib | 3 | [1] |
| Cabozantinib | 1.3 | [1] |
| Vatalanib | 37 | [1] |
| Sorafenib | 90 | [2] |
| Compound 46j | 81 | [2] |
Table 2: Potency of Known Aurora Kinase A Inhibitors
| Compound | Aurora Kinase A IC50 (nM) | Reference |
| Alisertib (MLN8237) | 1.2 | [3] |
| AMG 900 | 5 | [3] |
| PF-03814735 | 5 | [3] |
| Danusertib (PHA-739358) | 13 | [3] |
| Tozasertib (VX-680) | 2.5 | [4] |
Deciphering Kinase Inhibition: A Methodological Deep Dive
To experimentally determine the inhibitory potential of a compound like this compound, a robust and sensitive assay is paramount. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Binding Assay is a widely accepted method for quantifying inhibitor potency.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines the determination of a compound's IC50 value against a target kinase. The principle lies in the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test inhibitor.
Materials:
-
Target Kinase (e.g., recombinant human VEGFR-2 or Aurora Kinase A)
-
LanthaScreen™ Eu-labeled Anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Inhibitor (e.g., this compound)
-
Known Control Inhibitor (e.g., Sorafenib for VEGFR-2, Alisertib for Aurora Kinase A)
-
Kinase Buffer
-
DMSO
-
384-well microplates
Workflow Diagram:
Caption: Workflow for IC50 determination using a TR-FRET kinase binding assay.
Step-by-Step Procedure:
-
Compound Preparation: A 10-point serial dilution of this compound is prepared in 100% DMSO. This stock is then further diluted in kinase buffer to a 4x working concentration. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.
-
Kinase/Antibody Mixture: The target kinase and the Eu-labeled anti-tag antibody are mixed in kinase buffer at a 3x final concentration. The antibody will bind to a tag on the recombinant kinase.
-
Tracer Solution: The Alexa Fluor™ 647-labeled tracer is diluted in kinase buffer to a 3x final concentration. The optimal tracer concentration is typically predetermined in a separate optimization experiment.[5]
-
Assay Assembly:
-
5 µL of the diluted test compound is added to the wells of a 384-well plate.
-
5 µL of the kinase/antibody mixture is then added.
-
The binding reaction is initiated by adding 5 µL of the tracer solution.[5]
-
-
Incubation: The plate is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, with excitation at ~340 nm and emission readings at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated for each well. The data is then plotted as the emission ratio versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Causality Behind Experimental Choices: The use of a TR-FRET assay provides high sensitivity and a low background, as the long-lifetime fluorescence of the europium donor allows for a time-gated measurement that minimizes interference from short-lived background fluorescence.[6] The competitive binding format directly measures the displacement of the tracer from the ATP-binding site, providing a clear indication of the inhibitor's mechanism of action for ATP-competitive compounds.[5]
The Biological Context: Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for interpreting the potential cellular effects of an inhibitor.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF-A triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[7]
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
Inhibition of VEGFR-2 by a small molecule like this compound would be expected to block these downstream signals, thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.
Aurora Kinase A in Cell Cycle Regulation
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[8] Its overexpression is common in many cancers and is associated with genomic instability.[9]
Caption: Role of Aurora Kinase A in mitotic progression.
Inhibiting Aurora Kinase A would disrupt the proper execution of mitosis, leading to cell cycle arrest and ultimately, apoptosis in rapidly dividing cancer cells.
Conclusion
While the precise inhibitory profile of this compound awaits empirical validation, its structural characteristics strongly suggest potential activity as a kinase inhibitor. By employing robust methodologies such as the LanthaScreen™ TR-FRET assay and contextualizing the results against established inhibitors of key oncogenic kinases like VEGFR-2 and Aurora Kinase A, researchers can effectively ascertain its potency and potential as a novel therapeutic agent. This guide provides a comprehensive framework for such an investigation, grounded in established scientific principles and methodologies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - NL [thermofisher.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora A kinase (AURKA) in normal and pathological cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 7-Bromo-5-(trifluoromethyl)-1H-indazole
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous characterization. A critical aspect of this journey is understanding a compound's selectivity—its propensity to interact with intended targets while avoiding off-target interactions that can lead to unforeseen side effects or polypharmacology. The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1][2][3][4][5][6] This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 7-Bromo-5-(trifluoromethyl)-1H-indazole, a representative indazole-based compound, contextualized against established kinase inhibitors.
While specific experimental data for this compound is not extensively published, its structural motifs—a substituted indazole ring—are common in a class of therapeutics targeting the RAF-MEK-ERK signaling pathway.[7][8] Dysregulation of this pathway, often through mutations in the BRAF kinase, is a key driver in many cancers, most notably melanoma.[9] Therefore, this guide will use well-characterized BRAF inhibitors, such as Vemurafenib and Dabrafenib, as a comparative framework to illustrate how the cross-reactivity of a novel indazole compound would be assessed and interpreted.
The Significance of Kinase Selectivity
Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases.[10] While the goal of targeted therapy is to inhibit a specific kinase driving a disease, absolute selectivity is rare. Many kinase inhibitors exhibit a degree of promiscuity, binding to multiple kinases with varying affinities.[11][12] This cross-reactivity can be a double-edged sword. On one hand, it can lead to adverse effects; for instance, off-target inhibition of kinases in the JNK signaling pathway by some BRAF inhibitors has been linked to the development of secondary cutaneous squamous cell carcinomas.[9][13][14] On the other hand, polypharmacology can sometimes be beneficial, with off-target effects contributing to the overall therapeutic efficacy. A comprehensive understanding of a compound's cross-reactivity is therefore essential for predicting its biological effects and clinical potential.[7]
Comparative Kinase Cross-Reactivity Profiles
To illustrate the comparative analysis, we present hypothetical kinome scan data for this compound alongside established data for the BRAF inhibitors Vemurafenib and Dabrafenib. This data is typically generated by screening the compound against a large panel of kinases and measuring the percentage of remaining kinase activity at a given concentration.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | This compound (Hypothetical) | Vemurafenib (Reference) | Dabrafenib (Reference) |
| Primary Target | |||
| BRAF (V600E) | >99% | >99% | >99% |
| RAF Isoforms | |||
| ARAF | 65% | 70% | 45% |
| CRAF | 85% | 90% | 75% |
| Key Off-Targets | |||
| SRC | 40% | 88% | 25% |
| LCK | 35% | 85% | 20% |
| p38α (MAPK14) | 15% | 50% | 10% |
| JNK1 | 20% | 65% | 15% |
| ZAK (MAP3K20) | 25% | 75% | 18% |
| ACK1 | 55% | 92% | 30% |
This table presents hypothetical data for this compound for illustrative purposes, while the data for Vemurafenib and Dabrafenib are representative of published findings.
From this hypothetical data, we can infer that this compound is a potent inhibitor of the primary target, BRAF (V600E), similar to Vemurafenib and Dabrafenib. However, its off-target profile appears more favorable than Vemurafenib, with less potent inhibition of key kinases like SRC, LCK, and JNK1. This suggests a potentially lower risk of certain side effects associated with these off-target interactions. Compared to Dabrafenib, our hypothetical compound shows a slightly broader off-target profile but may still represent a distinct pharmacological entity.
Experimental Protocols for Determining Cross-Reactivity
A multi-faceted approach is necessary to build a reliable cross-reactivity profile. Below are detailed methodologies for key experiments.
KinomeScan™ Profiling
This competition binding assay is a gold standard for assessing kinase inhibitor selectivity. It measures the ability of a compound to compete with a proprietary ligand for binding to a large panel of kinases.
Experimental Workflow:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO.
-
Assay Execution: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases. The assay measures the amount of kinase that remains bound to an immobilized ligand after incubation with the test compound.
-
Data Analysis: The results are reported as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the compound to the kinase.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib [mdpi.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function [pubmed.ncbi.nlm.nih.gov]
- 13. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancercenter.com [cancercenter.com]
A Structural Comparison of Indazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The indazole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1][2] Its unique bicyclic heteroaromatic system offers a versatile platform for developing potent and selective inhibitors against a wide array of kinases, many of which are implicated in oncogenesis and other disease states. This guide provides an in-depth structural comparison of prominent indazole-based kinase inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The Indazole Core: A Foundation for Potent Kinase Inhibition
The indazole ring system, consisting of a fused benzene and pyrazole ring, serves as an excellent bioisostere for the native adenine base of ATP, enabling competitive inhibition at the kinase ATP-binding site.[3] The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase domain. Furthermore, the bicyclic nature of the scaffold provides a rigid framework for the strategic placement of various substituents to achieve high affinity and selectivity.[4]
Structural Diversification and Structure-Activity Relationships (SAR)
The remarkable success of indazole-based inhibitors stems from the ability to strategically modify the core scaffold at multiple positions. These modifications significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.
A pivotal aspect of the SAR for many indazole-based inhibitors is the substitution at the 3-position. This position often directs a substituent towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger, more complex moieties to enhance potency and modulate selectivity. For instance, in a series of FGFR1 inhibitors, the substitution of a 3-methoxyphenyl group with larger groups like 3-ethoxyphenyl and 3-isopropoxyphenyl led to an increase in activity.[5]
Substitutions on the benzene ring of the indazole core also play a critical role. For example, in the development of 1H-indazol-3-amine derivatives as FGFR1 and FGFR2 inhibitors, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[5] This highlights the importance of exploring the electronic and steric effects of substituents on the core scaffold.
Comparative Analysis of Indazole-Based Kinase Inhibitors
To illustrate the impact of structural modifications on inhibitory activity, the following table provides a comparative analysis of selected indazole-based kinase inhibitors against a panel of key kinases.
| Compound | Primary Target(s) | IC50 (nM) | Additional Targeted Kinases | Reference |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 84, 84, 74 | FGFR-1, -3 | [6] |
| Axitinib | VEGFR-1, -2, -3 | 1.2, 0.2, 0.1-0.3 | PDGFR, c-Kit, PLK4 (4.2 nM) | [6][7] |
| Entrectinib | TRKA/B/C, ROS1, ALK | 1.7, 0.1, 0.2, 0.1, 12 | - | [8] |
| Compound 14d (FGFR1 Inhibitor) | FGFR1 | 5.5 | Selective vs. other FGFRs, ALK, EPH-A2, Bcr-Abl | [5] |
| Compound 10 (PI3Kα Inhibitor) | PI3Kα | 361 | PDK1, mTOR | [3] |
| Compound 109 (EGFR Inhibitor) | EGFR T790M, EGFR | 5.3, 8.3 | - | [8] |
Note: IC50 values can vary depending on the specific assay conditions and are presented here for comparative purposes.
This data underscores the tunability of the indazole scaffold. While Pazopanib and Axitinib are multi-kinase inhibitors targeting angiogenesis-related kinases, compounds like Entrectinib demonstrate high potency and selectivity for specific fusion proteins. Furthermore, targeted modifications have yielded highly selective inhibitors for kinases such as FGFR1 and EGFR.[5][8]
Key Signaling Pathways Targeted by Indazole-Based Inhibitors
The therapeutic efficacy of indazole-based kinase inhibitors lies in their ability to modulate critical signaling pathways that are often dysregulated in cancer. A prime example is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key driver of angiogenesis.
Caption: Simplified VEGF signaling pathway targeted by Pazopanib and Axitinib.
Inhibition of VEGFR by indazole-based drugs like Pazopanib and Axitinib blocks the downstream activation of pathways such as the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt cascades, ultimately leading to a reduction in tumor angiogenesis, proliferation, and survival.
Experimental Protocols for the Evaluation of Indazole-Based Kinase Inhibitors
The rigorous evaluation of kinase inhibitors requires robust and reproducible experimental methodologies. The following section provides detailed, step-by-step protocols for key assays.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.[9][10]
Objective: To determine the IC50 value of an indazole-based inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Test compound (serially diluted in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-phospho antibody and GFP-certified substrate)
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a 2X solution of the kinase in kinase reaction buffer.
-
Prepare a 2X solution of the biotinylated substrate peptide and ATP in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the TR-FRET detection reagent mixture (containing EDTA to chelate Mg2+ and the detection antibodies).
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[11]
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[12]
Objective: To assess the anti-proliferative effect of an indazole-based inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add serial dilutions of the test compound to the wells (final DMSO concentration should be ≤ 0.5%).
-
Incubate the plate for an additional 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a luminometer.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for Target Engagement
Western blotting is a powerful technique to assess the phosphorylation status of a target kinase and its downstream substrates, providing direct evidence of target engagement within a cellular context.[2]
Objective: To determine if an indazole-based inhibitor reduces the phosphorylation of its target kinase in treated cells.
Materials:
-
Cancer cell line
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Caption: General experimental workflow for evaluating indazole-based kinase inhibitors.
Conclusion
The indazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, coupled with rigorous experimental evaluation, is paramount for the successful development of potent and selective drug candidates. This guide provides a framework for the comparative analysis of indazole-based inhibitors and offers detailed protocols to facilitate their preclinical characterization.
References
- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. scribd.com [scribd.com]
Navigating the In Vivo Landscape of Indazole-Based Kinase Inhibitors: A Comparative Guide
Introduction: The Indazole Scaffold and the Quest for In Vivo Efficacy
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically successful kinase inhibitors.[1][2] Its versatile structure allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various kinase targets implicated in oncology and other diseases. While a vast number of indazole derivatives are synthesized and evaluated in vitro, the true test of a compound's therapeutic potential lies in its in vivo efficacy, where factors such as pharmacokinetics, target engagement in a complex biological system, and tolerability converge.
This guide addresses the topic of the in vivo efficacy of 7-Bromo-5-(trifluoromethyl)-1H-indazole. However, a comprehensive search of the current scientific literature reveals a lack of specific in vivo studies for this particular compound. Therefore, to provide a valuable and data-supported resource for researchers, this guide will pivot to a comparative analysis of three FDA-approved, indazole-containing kinase inhibitors with extensive, publicly available in vivo data: Axitinib , Pazopanib , and Entrectinib . By examining the established in vivo performance and mechanistic underpinnings of these drugs, we can derive critical insights that may inform the future preclinical development of novel indazole derivatives like this compound.
Comparative Analysis of Clinically-Approved Indazole Derivatives
The following sections will delve into the in vivo efficacy, mechanism of action, and experimental protocols for Axitinib, Pazopanib, and Entrectinib. This comparative approach will highlight the diverse therapeutic applications and molecular targets achievable from the common indazole scaffold.
Axitinib: A Potent VEGFR Inhibitor for Renal Cell Carcinoma
Axitinib is a second-generation tyrosine kinase inhibitor renowned for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3][4] This targeted action against VEGFR-1, -2, and -3 effectively disrupts tumor angiogenesis, the process by which tumors form new blood vessels to sustain their growth and metastasize.[4][5]
Mechanism of Action: Targeting Angiogenesis
Axitinib competitively binds to the ATP-binding site within the intracellular domain of VEGFRs.[3][4] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[1][3] The primary pathways inhibited by Axitinib include the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, both of which are central to cell growth and survival.[3]
Caption: Axitinib signaling pathway inhibition.
In Vivo Efficacy Data
Axitinib has demonstrated significant antitumor activity in various preclinical xenograft models. Its efficacy is primarily attributed to its anti-angiogenic effects on the tumor microenvironment.[6]
| Tumor Type | Animal Model | Dosage and Administration | Key Efficacy Results | Reference |
| Glioblastoma (U87) | Athymic Mice (intracranial) | 25 mg/kg, oral gavage, twice daily | Median survival of 34.5 days vs. 30 days for control. | [6] |
| Melanoma (B16F1) | C57BL/6 Mice (subcutaneous) | 25 mg/kg, oral gavage, twice daily | Significantly prolonged lifespan (median survival 44 days vs. 31.5 days for control). | [7] |
| Neuroblastoma (IGR-N91) | Nude Mice (subcutaneous) | 30 mg/kg, oral, twice daily for 2 weeks | Significant tumor growth delay and reduced microvessel density. | [8] |
| Nasopharyngeal Carcinoma (HK1-LMP1) | Nude Mice (subcutaneous) | Not specified | Significant tumor growth inhibition compared to vehicle. | [9] |
Pazopanib: A Multi-Targeted Kinase Inhibitor
Pazopanib is another orally administered indazole derivative that functions as a multi-targeted tyrosine kinase inhibitor.[2][10] Its primary targets include VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-KIT.[10][11][12] This broader target profile allows Pazopanib to inhibit angiogenesis and directly impact tumor cell proliferation.[13]
Mechanism of Action: Dual Action on Angiogenesis and Tumor Growth
Similar to Axitinib, Pazopanib inhibits VEGFR-mediated signaling to block angiogenesis.[10][13] Additionally, its inhibition of PDGFR and c-KIT disrupts signaling pathways that are crucial for the growth and survival of various tumor types, making it effective in treating renal cell carcinoma and soft tissue sarcoma.[12][14]
Caption: Pazopanib multi-targeted signaling inhibition.
In Vivo Efficacy Data
Pazopanib has demonstrated dose-dependent anti-tumor activity across a wide range of human tumor xenograft models.[2][15]
| Tumor Type | Animal Model | Dosage and Administration | Key Efficacy Results | Reference |
| Renal Cell Carcinoma | Nude Mice | 10, 30, or 100 mg/kg, oral gavage, twice daily for 21 days | Dose-dependent growth inhibition, with maximal inhibition of 99%. | [2] |
| Colon, Melanoma, Prostate, Breast, Lung Carcinomas | Nude Mice | 10, 30, or 100 mg/kg, oral gavage, twice daily | Dose-dependent growth inhibition in all models. | [2][16] |
| Clear Cell Sarcoma (Hewga-CCS) | Nude Mice | 100 mg/kg, oral gavage, daily | Significantly suppressed tumor growth. | [17] |
| Non-Small Cell Lung Cancer (A549) | Xenograft Mice | Not specified | Inhibited primary tumor growth and prolonged survival. | [18] |
Entrectinib: Targeting Oncogenic Fusions
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions involving NTRK1/2/3, ROS1, and ALK genes.[19][20] These genetic alterations lead to constitutively active fusion proteins that drive tumor growth. Entrectinib is also designed to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[21][22]
Mechanism of Action: Precision Targeting of Fusion Proteins
Entrectinib acts as an ATP-competitive inhibitor, binding to the kinase domain of TRK, ROS1, and ALK fusion proteins.[20][21] This blockade inhibits downstream signaling pathways such as MAPK/ERK and PI3K/AKT, leading to the suppression of tumor growth and induction of apoptosis in cancer cells harboring these specific genetic rearrangements.[21]
Caption: Entrectinib inhibition of oncogenic fusion proteins.
In Vivo Efficacy Data
Entrectinib has shown significant efficacy in preclinical models of tumors driven by NTRK, ROS1, and ALK fusions.
| Tumor Type | Animal Model | Dosage and Administration | Key Efficacy Results | Reference |
| Neuroblastoma (TrkB-expressing) | Xenograft Mice | 60 mg/kg, oral, twice daily | Significant tumor growth inhibition. | [23][24] |
| Anaplastic Large Cell Lymphoma (Karpas-299, SR-786) | Xenograft Mice | 30 or 60 mg/kg, oral, twice daily for 10 days | Dose-dependent inhibition of tumor volume. | [25] |
| Non-Small Cell Lung Cancer (NCI-H2228) | Nude Mice (subcutaneous) | 60 mg/kg, oral, twice daily for 10 days | Significant inhibition of tumor volume. | [26] |
| Non-Small Cell Lung Cancer (intracranial) | Nude Mice | 120 mg/kg, oral, twice daily for 10 days | Extended survival. | [26] |
Experimental Protocols: A Guide to In Vivo Xenograft Studies
The successful evaluation of an indazole derivative's in vivo efficacy relies on a well-designed and rigorously executed experimental protocol. The following is a generalized workflow for a subcutaneous xenograft study, based on the methodologies reported for the compounds discussed.
Step-by-Step Xenograft Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines are cultured under appropriate conditions.
-
A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously implanted into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control (vehicle) groups.
-
-
Compound Formulation and Administration:
-
The test compound (e.g., Axitinib, Pazopanib, or Entrectinib) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 1% Tween 80).
-
The compound is administered to the treatment group via the desired route (typically oral gavage) at a predetermined dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
-
Endpoint and Analysis:
-
The study is concluded when tumors in the control group reach a predetermined size or based on other ethical considerations.
-
Tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers like microvessel density or Western blot for target phosphorylation).
-
Efficacy is determined by comparing tumor growth inhibition between the treated and control groups. Survival analysis may also be performed.
-
Caption: General experimental workflow for in vivo xenograft studies.
Conclusion and Future Directions
This guide has provided a comparative overview of the in vivo efficacy of three clinically successful indazole-based kinase inhibitors: Axitinib, Pazopanib, and Entrectinib. While direct in vivo data for this compound is not currently available, the insights gleaned from these approved drugs offer a valuable framework for its future investigation.
The diverse mechanisms of action and therapeutic targets of Axitinib, Pazopanib, and Entrectinib underscore the chemical tractability of the indazole scaffold. The substitution patterns on the indazole ring system are critical in defining kinase selectivity and, consequently, the compound's biological activity. For researchers working on novel derivatives like this compound, the path forward involves:
-
Target Identification and In Vitro Profiling: Determining the primary kinase targets and confirming in vitro potency.
-
Pharmacokinetic and Tolerability Studies: Establishing a suitable dose and schedule for in vivo experiments.
-
Xenograft Model Selection: Choosing a relevant cancer model based on the compound's presumed mechanism of action.
By following the established principles and experimental workflows outlined in this guide, the in vivo efficacy of new indazole compounds can be systematically evaluated, paving the way for the development of the next generation of targeted therapies.
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is Pazopanib Hydrochloride used for? [synapse.patsnap.com]
- 11. urology-textbook.com [urology-textbook.com]
- 12. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Entrectinib - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 22. What is Entrectinib used for? [synapse.patsnap.com]
- 23. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation for Purity Assessment of 7-Bromo-5-(trifluoromethyl)-1H-indazole
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. This guide provides an in-depth, expert-led comparison of analytical methodologies for the validation of 7-Bromo-5-(trifluoromethyl)-1H-indazole purity. We move beyond mere protocol listings to explain the scientific rationale behind our choices, ensuring that the described methods are not only robust but also self-validating, in alignment with global regulatory standards such as the ICH Q2(R1) guidelines[1][2].
The intrinsic nature of this compound, a heterocyclic compound featuring both a bromine and a trifluoromethyl group, presents unique analytical challenges. These functional groups can influence the molecule's chromatographic retention, spectroscopic response, and degradation pathways. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
This guide will compare the utility and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique will be evaluated based on its specificity, sensitivity, and suitability for identifying and quantifying potential impurities, including isomers, starting materials, and degradation products.
The Analytical Validation Workflow: A Holistic Approach
A robust analytical validation workflow is a systematic process designed to confirm that an analytical procedure is suitable for its intended purpose[3]. Our approach integrates several analytical techniques to build a complete picture of the compound's purity.
Caption: A comprehensive workflow for the analytical validation of this compound purity.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Impurity Profiling
HPLC is often considered the gold standard for determining the purity of pharmaceutical compounds due to its high precision and versatility[4]. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate lipophilicity.
Expertise & Experience: Why RP-HPLC with UV Detection?
The indazole ring system and its substituents contain chromophores that absorb UV light, making UV detection a straightforward and robust method for quantification. A C18 stationary phase is selected for its hydrophobicity, which effectively retains the analyte and separates it from potential polar and non-polar impurities[5]. The trifluoromethyl group enhances the compound's retention on a C18 column, while the bromine atom provides a strong UV response.
Trustworthiness: Establishing a Stability-Indicating Method
A key aspect of a trustworthy purity assay is its ability to be "stability-indicating." This means the method must be able to separate the intact analyte from any potential degradation products. To achieve this, we perform forced degradation studies, subjecting the compound to harsh conditions to intentionally generate degradants[6][7].
Forced Degradation Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol, add 1 mL of 1N HCl, and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol, add 1 mL of 1N NaOH, and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol and add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the developed HPLC method. Peak purity analysis using a Diode Array Detector (DAD) is crucial to ensure that the main peak is free from any co-eluting impurities. Indazole derivatives can be susceptible to phototransposition into benzimidazoles, a potential degradation pathway that a stability-indicating method must be able to detect[8].
Experimental Protocol: RP-HPLC Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm[9].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL[9].
Data Presentation: HPLC Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result for this compound |
| Specificity | No interference from blank, impurities, or degradation products. | Peak purity index > 0.999 for the main peak in all forced degradation samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery at three concentration levels. |
| Precision (RSD) | Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0% | Repeatability RSD = 0.45%; Intermediate Precision RSD = 0.82%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.5 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Tool for Volatiles and Halogenated Byproducts
While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for analyzing volatile impurities, such as residual solvents, and for identifying thermally stable, volatile byproducts[4][10]. Given the presence of bromine and a trifluoromethyl group, GC-MS also offers high sensitivity and specificity for detecting halogenated impurities[11].
Expertise & Experience: Why GC-MS?
The primary rationale for employing GC-MS is to screen for impurities that might not be detected by HPLC, such as volatile starting materials or byproducts from the synthesis. The mass spectrometer provides definitive identification of these impurities based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for distinguishing between positional isomers, which may have similar UV spectra and retention times in HPLC but can often be separated and identified by GC-MS.
Trustworthiness: Orthogonal Confirmation
Using GC-MS as a secondary, orthogonal technique provides a higher level of confidence in the purity assessment. If a sample is found to be pure by both HPLC and GC-MS, it significantly reduces the likelihood of undetected impurities.
Caption: Logical relationship of using orthogonal analytical methods for purity confirmation.
Experimental Protocol: GC-MS Method
-
Column: Rtx-5MS (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[12].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (10:1).
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 min.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Dissolve sample in ethyl acetate to a concentration of 1 mg/mL.
Data Presentation: Comparison of HPLC and GC-MS
| Feature | RP-HPLC-UV | GC-MS | Rationale for Combined Use |
| Primary Application | Purity assay, quantification of non-volatile impurities. | Identification of volatile impurities, residual solvents, and halogenated byproducts. | Comprehensive impurity profiling. |
| Analyte Suitability | Non-volatile, UV-active compounds. | Volatile, thermally stable compounds. | Covers a wider range of potential impurities. |
| Detection Principle | UV Absorbance. | Mass-to-charge ratio and fragmentation pattern. | Orthogonal detection mechanisms increase confidence. |
| Quantitative Accuracy | High | Semi-quantitative without specific standards for each impurity. | HPLC for accurate quantification, GC-MS for identification. |
| Typical Impurities Detected | Starting materials, over-brominated species, non-volatile degradation products. | Residual solvents (e.g., from synthesis), volatile isomers, thermally stable byproducts. | Ensures a complete picture of the sample's purity. |
Part 3: Quantitative NMR (qNMR) - An Absolute Method for Purity Determination
NMR spectroscopy is a powerful tool for structural elucidation, and its quantitative application (qNMR) offers a primary method for determining purity without the need for a specific reference standard of the analyte[13]. For a fluorinated compound like this compound, ¹⁹F NMR is particularly advantageous.
Expertise & Experience: The Power of ¹⁹F qNMR
The trifluoromethyl group provides a strong, sharp singlet in the ¹⁹F NMR spectrum, typically in a region free from other signals. This makes it an ideal handle for quantification[14][15]. The method is highly specific and less susceptible to interference than ¹H NMR, where signals from residual solvents or water can complicate quantification. By using an internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.
Trustworthiness: A Self-Validating System
qNMR is considered a primary ratio method of measurement. The purity is determined by the ratio of the integrated signal of the analyte to that of a certified internal standard. This direct comparison minimizes many sources of error found in other techniques. The structural information obtained from the NMR spectrum simultaneously confirms the identity of the substance being quantified, adding a layer of self-validation.
Experimental Protocol: ¹⁹F qNMR Method
-
Internal Standard Preparation: Accurately weigh a certified internal standard (e.g., trifluoroacetic acid) and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration[15].
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Spiking: Add a precise volume of the internal standard stock solution to the NMR tube.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to completely dissolve the sample[9].
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum using parameters that ensure full signal relaxation, such as a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest[15].
-
Data Processing: Carefully integrate the signals corresponding to the analyte's CF₃ group and the internal standard.
-
Calculation: The purity is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
-
Where: I = integral value, N = number of fluorine atoms, MW = molecular weight, m = mass, P = purity of the internal standard (IS).
-
Data Presentation: Performance Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Principle | Chromatographic separation & UV detection | Chromatographic separation & mass detection | Nuclear magnetic resonance signal intensity |
| Reference Standard | Requires a specific reference standard of the analyte | Requires standards for quantification | Requires a certified internal standard (can be a different compound) |
| Quantification | Relative | Semi-quantitative/Relative | Absolute |
| Specificity | High (with forced degradation) | Very High (mass fragmentation) | Extremely High (unique chemical shift) |
| Sample Throughput | High | Medium | Low to Medium |
| Destructive? | Yes | Yes | No |
Conclusion
The analytical validation for the purity of this compound requires a thoughtful, multi-technique approach. No single method can provide a complete picture with the highest level of confidence.
-
RP-HPLC stands out as the primary method for routine purity testing and impurity quantification, especially when validated as a stability-indicating assay through forced degradation studies.
-
GC-MS serves as an essential orthogonal technique, indispensable for identifying volatile and halogenated impurities that might be missed by HPLC.
-
¹⁹F qNMR provides an elegant and powerful method for absolute purity determination, acting as a primary reference method to validate the results obtained from chromatographic techniques.
By integrating these three pillars of analytical validation—HPLC for routine control, GC-MS for orthogonal confirmation, and qNMR for absolute quantification—researchers can establish a highly reliable and defensible purity profile for this compound, ensuring the quality and integrity of this critical intermediate in the drug development pipeline.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Halogen Dance: A Comparative Guide to Brominated vs. Chlorinated Indazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Power of Halogenation
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its versatile structure is found at the core of numerous approved drugs and clinical candidates, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The therapeutic potential of indazole derivatives is often unlocked or optimized through strategic functionalization, with halogenation being a cornerstone of this process.
Halogen atoms, particularly chlorine and bromine, are frequently introduced to modulate a molecule's physicochemical and pharmacokinetic properties.[4] They can influence lipophilicity, metabolic stability, and, critically, the binding affinity and selectivity for a biological target.[4] This guide provides a comparative analysis of brominated versus chlorinated indazole derivatives, exploring the nuances in their synthesis, properties, and biological impact to inform rational drug design.
Comparative Synthesis: Accessing Halogenated Indazoles
The introduction of bromine or chlorine onto the indazole ring is most commonly achieved via electrophilic halogenation. The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity, with the C3 position being particularly reactive.[5][6]
Common Halogenating Agents:
-
For Bromination: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are favored for their milder nature compared to elemental bromine (Br₂), often leading to cleaner reactions and higher yields of the desired C3-monobrominated product.[5][7][8]
-
For Chlorination: N-Chlorosuccinimide (NCS) is the most common reagent for direct chlorination of the indazole core.[9]
The primary challenge in halogenating indazoles is controlling regioselectivity and preventing over-halogenation, which can lead to di- or tri-substituted side products.[5][9] Careful control of stoichiometry and reaction temperature is crucial to favor mono-halogenation.[5] Recent methodologies, such as ultrasound-assisted synthesis, have been developed to provide rapid and efficient access to C3-brominated indazoles under mild conditions.[7][8]
Physicochemical Properties: More Than Just Size
While bromine and chlorine are neighbors in the periodic table, their subtle differences in atomic properties translate into significant changes in the molecular characteristics of the resulting indazole derivatives.
| Property | Chlorine (Cl) | Bromine (Br) | Causality & Implication in Drug Design |
| van der Waals Radius (Å) | 1.75 | 1.85 | Bromine is larger, potentially creating more extensive van der Waals contacts in a binding pocket but also risking steric clashes. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Chlorine is more electronegative, leading to a more polarized C-X bond. This can affect pKa and dipole moment. |
| Polarizability (ų) | 2.18 | 3.05 | Bromine is significantly more polarizable, making it a stronger halogen bond donor.[10] This can lead to potent, specific interactions with protein backbones.[11][12] |
| Lipophilicity (LogD) | Lower Increase | Higher Increase | Chlorinated compounds are typically more lipophilic than their fluorine analogs, and brominated compounds are even more so.[13] This impacts solubility, cell permeability, and plasma protein binding. |
The most profound difference from a drug design perspective is the enhanced ability of bromine to act as a halogen bond (XB) donor . A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen on a protein.[11][12][14] Because bromine is larger and more polarizable than chlorine, it forms stronger and more effective halogen bonds, which can significantly enhance binding affinity and selectivity.[10][11]
Comparative Biological Activity & Structure-Activity Relationships (SAR)
The choice between a bromine or chlorine substituent can dramatically alter the biological profile of an indazole derivative. The specific context of the target protein's binding site dictates which halogen is superior.
-
When Bromine is Superior: In cases where a halogen bond acceptor (like a backbone carbonyl oxygen or a serine/threonine hydroxyl group) is available in the active site, a bromine atom is often preferred. Its ability to form a strong halogen bond can anchor the ligand in a favorable conformation, leading to a significant boost in potency. Several studies on protein kinase inhibitors have highlighted the critical role of halogen bonds in achieving high affinity.[11]
-
When Chlorine is Superior: If the binding pocket is sterically constrained, the smaller size of chlorine may be advantageous, allowing for an optimal fit where a bulkier bromine atom would cause a steric clash. Furthermore, chlorine is often considered a bioisosteric replacement for a methyl group, effectively probing hydrophobic pockets while potentially offering improved metabolic stability.[15]
-
Impact on Metabolism: Halogenation, in general, can block sites of metabolism. The C-Cl bond is stronger than the C-Br bond, which may sometimes translate to greater metabolic stability for chlorinated compounds, though this is highly dependent on the specific metabolic enzymes involved.
Case Study: CRAC Channel Blockers In the development of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers, SAR studies revealed the critical nature of substituents. While this specific study focused on a dichlorobenzyl moiety, it highlights how halogen placement is key to activity.[16] A hypothetical comparison would suggest that if a key interaction in the CRAC channel involved halogen bonding, a bromo-substituted analog might offer enhanced potency over its chloro- counterpart, provided it fits within the binding site.
Experimental Protocols
Protocol 1: General Synthesis of 3-Bromo-1H-indazole
This protocol is a representative example of an electrophilic bromination reaction.
Materials:
-
1H-Indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or similar polar aprotic solvent
-
Sodium bisulfite solution (aqueous)
-
Stir plate, round bottom flask, condenser, and other standard glassware
Procedure:
-
Dissolve 1H-Indazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to neutralize any remaining NBS.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-Bromo-1H-indazole.
Causality: Using a slight excess of NBS ensures complete consumption of the starting material, while portion-wise addition at low temperature helps control the reaction's exothermicity and minimizes the formation of over-brominated side products.[5] The sodium bisulfite quench is a critical step for safety and to prevent unwanted side reactions during workup.
Conclusion and Outlook
The decision to use a brominated versus a chlorinated indazole derivative is a nuanced one, driven by the specific goals of a drug discovery program.
-
Choose Bromine when structural data suggests the presence of a halogen bond acceptor in the target's active site, as the stronger XB potential can significantly enhance affinity. Bromine also provides a greater increase in lipophilicity, which can be useful for traversing cell membranes.
-
Choose Chlorine when the binding pocket is sterically tight or when a more conservative increase in lipophilicity is desired. The C-Cl bond's greater strength may also offer an advantage in terms of metabolic stability.[15]
Ultimately, the best approach often involves synthesizing and testing both analogs. This empirical comparison provides invaluable structure-activity relationship data, guiding subsequent optimization efforts. The continued development of novel synthetic methods for regioselective halogenation will further empower medicinal chemists to precisely tune the properties of indazole-based therapeutics, leveraging the subtle yet powerful dance of the halogens.[9]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 10. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 7-Bromo-5-(trifluoromethyl)-1H-indazole in Cells: A Comparative Guide to CETSA and Kinobeads
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of two powerful methodologies—the Cellular Thermal Shift Assay (CETSA) and the Kinobeads competition assay—for confirming the target engagement of small molecule inhibitors, using the illustrative example of 7-Bromo-5-(trifluoromethyl)-1H-indazole, a representative indazole-based kinase inhibitor.
The indazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] Kinases, being key regulators of cellular signaling, are a major class of drug targets, particularly in oncology.[2] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in developing truly specific inhibitors.[1] Therefore, robust and reliable methods to verify target engagement and assess selectivity are paramount.
This guide will delve into the principles, protocols, and comparative advantages of CETSA and Kinobeads, providing the necessary framework to make informed decisions for your target validation studies.
Unveiling Target Interactions: A Tale of Two Techniques
At the heart of target validation are methods that can discern the physical interaction between a drug and its protein target within a physiologically relevant context. Both CETSA and Kinobeads offer unique approaches to this challenge, moving beyond simple in vitro assays with purified proteins.
The Cellular Thermal Shift Assay (CETSA): A Measure of Stability
CETSA is a biophysical technique that leverages the principle of ligand-induced thermal stabilization.[3] The binding of a small molecule, such as this compound, to its target protein confers additional stability, making the protein more resistant to heat-induced denaturation.[3][4] This change in thermal stability can be quantified to confirm target engagement.
A key advantage of CETSA is its ability to be performed in intact cells, providing a more physiologically relevant assessment of target binding.[4][5] The assay can be adapted to various formats, from traditional Western blotting for single-target validation to high-throughput screening and global proteomic analysis via mass spectrometry (Thermal Proteome Profiling or TPP).[3][6][7]
Kinobeads Competition Assay: A Race for the Active Site
The Kinobeads assay is a chemical proteomics approach that utilizes beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors.[8][9][10] These "kinobeads" can capture a large portion of the cellular kinome from a cell lysate.[2]
To assess the target engagement of a free compound like this compound, it is introduced to the lysate in a competitive manner. The free inhibitor will compete with the immobilized inhibitors on the beads for binding to its specific kinase targets.[8][10] The resulting reduction in the amount of a particular kinase captured by the beads is then quantified, typically by mass spectrometry, to identify the targets of the compound and determine their binding affinities.[2]
A Head-to-Head Comparison: CETSA vs. Kinobeads
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[3] | Competitive binding between a free inhibitor and immobilized broad-spectrum inhibitors for kinase active sites.[8][10] |
| Cellular Context | Can be performed in intact cells, cell lysates, and even tissues.[4][7] | Primarily performed in cell or tissue lysates.[10] |
| Compound Requirements | No modification of the compound is necessary.[3] | No modification of the compound is necessary. |
| Target Scope | Applicable to any protein that exhibits thermal stabilization upon ligand binding. | Primarily focused on ATP-competitive kinase inhibitors.[2] Not suitable for allosteric inhibitors.[10] |
| Readout | Western Blot, AlphaScreen, Mass Spectrometry (TPP).[3][5][6] | Mass Spectrometry.[2] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[5][11] | Amenable to medium- to large-scale profiling.[2] |
| Key Advantages | - Confirms target engagement in a physiological, intact cell environment.[5] - Applicable to a wide range of protein targets. | - Unbiased, broad-scale profiling of the kinome.[10] - Can identify unexpected off-targets.[10][12] |
| Limitations | - Not all proteins exhibit a significant thermal shift upon ligand binding. - Can be lower throughput in the Western blot format.[5] | - Performed in lysates, which may not fully recapitulate the cellular environment. - Limited to ATP-competitive inhibitors.[10] |
Experimental Workflows: A Visual Guide
Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elrig.org [elrig.org]
- 8. researchgate.net [researchgate.net]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 7-Bromo-5-(trifluoromethyl)-1H-indazole Against FDA-Approved Drugs
Introduction: The Privileged Scaffold and a Candidate for Evaluation
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets with high affinity.[1][2] This bicyclic heterocyclic system is present in numerous FDA-approved therapeutics, including the potent kinase inhibitors Axitinib and Pazopanib, which have transformed treatment paradigms in oncology.[2] The versatility of the indazole core allows for chemical modifications that can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.
This guide focuses on 7-Bromo-5-(trifluoromethyl)-1H-indazole , a synthetic derivative that combines the established indazole core with two key functional groups: a bromine atom and a trifluoromethyl (CF3) group. The bromine can serve as a synthetic handle for further derivatization or as a key interaction point within a protein binding pocket. The trifluoromethyl group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, improve binding affinity, and increase cell membrane permeability.[3]
While this compound is not itself an approved drug, its structure suggests potential as a valuable building block or a starting point for a new drug discovery program. This document, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the logical, step-by-step process for characterizing this compound and rigorously benchmarking its performance against established, FDA-approved drugs that share a similar structural or functional class.
Part 1: Foundational Strategy—From In Silico Prediction to Target Identification
Before any meaningful comparison can be made, the biological target(s) of this compound must be identified. A well-designed discovery cascade ensures that resources are used efficiently, moving from broad, predictive methods to specific, validated results.
Causality in Experimental Design:
The rationale for this phased approach is rooted in risk mitigation and resource management. In silico methods are fast and inexpensive, allowing for the rapid generation of hypotheses. These hypotheses are then tested using broad, high-throughput in vitro screens. Only the most promising and validated "hits" from these screens are advanced to more resource-intensive cell-based and mechanistic studies. This funneling approach ensures that maximum effort is focused on the most viable therapeutic avenues.
Workflow for Target Identification and Validation
The following diagram illustrates a robust workflow for moving from a novel compound to a validated biological target.
Caption: A logical workflow for identifying and validating the biological target(s) of a novel compound.
Part 2: Selecting Comparators and Designing the Benchmarking Study
Once a primary target is validated—for this guide, let's hypothesize it is a member of the Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases—the next step is to select the appropriate FDA-approved drugs for comparison.
Choosing the Right Benchmarks:
The choice of comparators is critical for a meaningful study. They should be selected based on:
-
Mechanism of Action: Drugs that inhibit the same target or pathway. For a hypothetical VEGFR inhibitor, Pazopanib (Votrient®) and Axitinib (Inlyta®) are excellent choices as they are both FDA-approved, indazole-containing VEGFR inhibitors.
-
Structural Class: Including a comparator from a different structural class that hits the same target can provide valuable insights into potential off-target effects or different binding modes.
-
Clinical Relevance: The selected drugs should be current standards of care for diseases driven by the target pathway.
For our purposes, we will benchmark this compound against Pazopanib .
Part 3: Head-to-Head In Vitro Performance Evaluation
This section provides detailed protocols for the core experiments required to benchmark the novel compound against an established drug.
A. Biochemical Potency: Kinase Inhibition Assay
Scientific Rationale: The first and most fundamental comparison is determining the direct inhibitory potency of the compounds against the purified target enzyme. This is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. We will use a luminescence-based assay, which measures the depletion of ATP, providing a robust and high-throughput method for assessing kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing recombinant human VEGFR2 kinase and a suitable polypeptide substrate in kinase reaction buffer.
-
Prepare serial dilutions of this compound and Pazopanib in DMSO, then dilute further in reaction buffer to create 10X final concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a "no enzyme" control (for background) and a "vehicle" control (DMSO only, for 100% activity).
-
-
Kinase Reaction:
-
Add 5 µL of 10X compound or vehicle control to the wells of a 384-well plate.
-
Initiate the reaction by adding 20 µL of the 2X kinase/substrate solution.
-
Add 25 µL of ATP solution to start the reaction. Final reaction volume: 50 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "vehicle" control (100% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
B. Cellular Activity: Anti-Proliferative Assay
Scientific Rationale: A potent biochemical inhibitor must also be effective in a cellular context. It needs to cross the cell membrane, engage its target, and elicit a biological response. This assay measures the ability of the compounds to inhibit the proliferation of cancer cells that are known to be dependent on VEGFR signaling, such as Human Umbilical Vein Endothelial Cells (HUVEC) or certain tumor cell lines (e.g., 786-O renal cell carcinoma).
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Cell Plating:
-
Seed HUVEC cells in a 96-well, clear-bottom plate at a density of 5,000 cells per well in complete growth medium.
-
Allow cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare 10X serial dilutions of this compound and Pazopanib in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
C. Target Engagement: Phospho-Protein Western Blot
Scientific Rationale: To prove that the observed cellular effect is due to the inhibition of the intended target, we must measure the phosphorylation status of the target protein or its direct downstream substrates. A successful inhibitor should reduce the level of phosphorylation in a dose-dependent manner.
Experimental Protocol: Western Blot for Phospho-VEGFR2
-
Cell Treatment and Lysis:
-
Seed HUVEC cells and grow to 80% confluency. Starve the cells in a low-serum medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound, Pazopanib, or vehicle for 2 hours.
-
Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Data Acquisition and Analysis:
-
Image the resulting chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-VEGFR2 signal to the total VEGFR2 signal.
-
Part 4: Comparative Data Summary and Visualization
All quantitative data from the benchmarking experiments should be compiled into a clear, concise table for direct comparison.
Table 1: Hypothetical Benchmarking Data Summary
| Compound | VEGFR2 IC50 (nM) | HUVEC GI50 (nM) | p-VEGFR2 Inhibition (at 100 nM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Pazopanib (Comparator) | 8 | 25 | >90% Reduction |
Visualizing the Comparative Workflow
The following diagram outlines the parallel workflow for benchmarking the index compound against the FDA-approved comparator.
Caption: Parallel workflow for the direct comparison of a test compound and an approved drug.
Conclusion and Forward Outlook
This guide provides a scientifically rigorous framework for the initial characterization and benchmarking of this compound. By following these self-validating protocols, researchers can generate high-quality, reproducible data to assess its potential as a therapeutic agent. The key to a successful benchmarking study lies not just in the execution of experiments, but in the logical selection of comparators and the integration of biochemical, cellular, and mechanistic data.
If the data generated for this compound is comparable or superior to that of an FDA-approved drug like Pazopanib, it would provide a strong rationale for advancing the compound into further preclinical development, including pharmacokinetic profiling, in vivo efficacy studies, and toxicology assessments. This structured approach ensures that decisions are data-driven, maximizing the potential for discovering the next generation of indazole-based medicines.
References
A Senior Application Scientist's Guide to the Statistical Analysis of 7-Bromo-5-(trifluoromethyl)-1H-indazole: A Comparative Approach
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of experimental data pertaining to 7-Bromo-5-(trifluoromethyl)-1H-indazole. Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for their wide-ranging biological activities, particularly as kinase inhibitors in oncology.[1][2][3] This document moves beyond a simple recitation of protocols to explain the causality behind experimental and statistical choices, ensuring a self-validating system of analysis.
To provide a practical context, this guide will frame the analysis of our target compound, this compound, in direct comparison with a hypothetical alternative, "Inhibitor-X," representing a competing compound in a drug discovery pipeline. This comparative methodology is central to decision-making in pharmaceutical research, where demonstrating statistical superiority is paramount.
Part 1: Foundational Analysis: Establishing Purity and Identity
Expertise & Experience: Before any biological evaluation, we must first establish the purity and identity of the synthesized compound with statistical confidence. An impure sample can lead to erroneous biological data, confounding results with the effects of uncharacterized contaminants.[4] The standard for small molecule characterization involves orthogonal analytical techniques, primarily chromatography and spectroscopy.[5]
Trustworthiness: The protocol's validity is ensured by using a certified reference standard and running system suitability tests to confirm the analytical hardware is performing within specifications.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from standard methodologies for analyzing substituted indazoles.[6]
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol.
-
Working Standard (50 µg/mL): Dilute the stock solution with the mobile phase.
-
Sample Solution: Prepare the experimental batch of this compound at the same concentration as the working standard.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The hydrophobic C18 stationary phase is well-suited for retaining and separating non-polar to moderately polar analytes like our target compound.[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject a blank (mobile phase), followed by five replicate injections of the working standard, and then five replicate injections of the sample solution.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Statistical Analysis of Purity Data
The primary statistical task here is to quantify the purity and its variability. We use descriptive statistics to summarize the replicate measurements.
| Parameter | This compound | Inhibitor-X (Hypothetical Data) | Acceptance Criteria |
| Mean Purity (%) | 99.2 | 96.5 | > 98.0% |
| Standard Deviation (%) | 0.15 | 0.45 | < 0.5% |
| Relative Standard Deviation (%) | 0.151 | 0.466 | < 1.0% |
| Number of Replicates (n) | 5 | 5 | ≥ 3 |
Interpretation: The data shows that our synthesized batch of this compound meets the stringent purity criteria required for subsequent biological assays. In contrast, "Inhibitor-X" shows lower mean purity and higher variability, flagging it for re-purification before use.
Caption: Workflow for analytical characterization and quality control.
Part 2: Comparative In Vitro Potency Analysis
Expertise & Experience: The cornerstone of evaluating a kinase inhibitor is determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7] This value indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value signifies higher potency. Comparing the IC50 values of our lead compound and an alternative requires rigorous statistical modeling of the dose-response relationship.[8]
Trustworthiness: The assay's reliability is established by including appropriate controls (no inhibitor, no enzyme) and running experiments in triplicate. The dose-response curve must exhibit a clear sigmoidal shape, and the model fit should have a high coefficient of determination (R² > 0.95).
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Compound Preparation:
-
Create a serial dilution series for both this compound and Inhibitor-X, typically in 10 concentrations covering a wide range (e.g., 1 nM to 100 µM).
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP at its experimentally determined Kₘ concentration.[9]
-
Add the serially diluted compounds to the wells.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal, which is directly proportional to kinase activity.
-
-
Data Normalization:
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Statistical Analysis: Non-Linear Regression and IC50 Comparison
The normalized dose-response data is analyzed using a four-parameter logistic (4PL) model. This model is standard for sigmoidal dose-response curves and allows for the precise calculation of the IC50.[8]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
We use statistical software (e.g., GraphPad Prism, R) to fit this model to the data for each compound and determine the best-fit IC50 value along with its 95% Confidence Interval (CI).
Comparing IC50 Values: To determine if the potencies of the two compounds are statistically different, we use an F-test (also known as the extra sum-of-squares F test). This test compares two models:
-
Null Hypothesis (H₀): A single curve fits both datasets, meaning the IC50 values are the same.
-
Alternative Hypothesis (H₁): Two separate curves fit the data significantly better, meaning the IC50 values are different.
A small p-value (typically < 0.05) allows us to reject the null hypothesis and conclude that the compounds have different potencies.
| Parameter | This compound | Inhibitor-X (Hypothetical Data) | Statistical Comparison |
| Best-Fit IC50 (nM) | 15.2 | 45.8 | - |
| 95% Confidence Interval (nM) | 12.1 to 18.9 | 38.5 to 54.1 | - |
| R² of Model Fit | 0.991 | 0.985 | - |
| F-test p-value | - | - | p = 0.0012 |
Interpretation: The IC50 for this compound is approximately three-fold lower than that of Inhibitor-X. The non-overlapping 95% confidence intervals strongly suggest a real difference. The F-test confirms this with a p-value of 0.0012, providing strong evidence that this compound is the more potent inhibitor of the target kinase.
Caption: Statistical workflow for comparing in vitro potency.
Part 3: Cell-Based Efficacy vs. Cytotoxicity
Expertise & Experience: A potent compound is only useful if it is also selective. A critical step is to assess the compound's effect in a relevant cellular model, measuring both its desired anti-proliferative effect (efficacy) and its undesired off-target toxicity.[3] The ratio between these two activities gives us the Therapeutic Index (TI), a crucial metric for predicting a drug's safety margin.
Trustworthiness: This analysis relies on comparing dose-response curves for efficacy and cytotoxicity. A self-validating protocol will use a well-characterized cell line and include a positive control (a known cytotoxic agent) to ensure the assay is responsive.
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) in 96-well plates and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Inhibitor-X for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.
-
Cytotoxicity vs. Efficacy: To distinguish general cytotoxicity from targeted anti-proliferative effects, the same assay can be run on a non-cancerous cell line (e.g., normal lung fibroblasts). The concentration that kills 50% of the normal cells is the CC50 (Cytotoxic Concentration 50%), while the concentration that inhibits 50% of cancer cell growth is the GI50 (Growth Inhibition 50%).
Statistical Analysis: Therapeutic Index (TI) Comparison
We again use the 4PL non-linear regression model to calculate the GI50 for the cancer cell line and the CC50 for the normal cell line.
Therapeutic Index (TI) = CC50 / GI50
A higher TI is desirable, indicating that the compound is effective against cancer cells at concentrations well below those that are toxic to normal cells.
| Parameter | This compound | Inhibitor-X (Hypothetical Data) | Desired Outcome |
| GI50 (µM) on A549 Cells | 0.52 | 1.25 | Low |
| CC50 (µM) on Normal Fibroblasts | 25.4 | 15.1 | High |
| Therapeutic Index (TI) | 48.8 | 12.1 | High |
Interpretation: this compound not only shows greater efficacy in the cancer cell line (lower GI50) but also demonstrates significantly lower toxicity in the normal cell line (higher CC50). This results in a four-fold higher Therapeutic Index compared to Inhibitor-X, making it a much more promising candidate for further development. While a formal statistical test on the TI ratio can be complex, the clear separation of the GI50 and CC50 values for our lead compound provides a strong qualitative and quantitative argument for its superiority.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statistical Methods for Drug Discovery | Basicmedical Key [basicmedicalkey.com]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Bromo-5-(trifluoromethyl)-1H-indazole: Ensuring Safety and Compliance
Understanding the Hazard Profile: Why Special Disposal is Necessary
7-Bromo-5-(trifluoromethyl)-1H-indazole is a halogenated heterocyclic compound. Its structure, featuring both a bromine atom and a highly stable trifluoromethyl group, dictates its chemical properties and hazard profile. While a complete toxicological profile may not be extensively documented, data from similar compounds and safety data sheets (SDS) indicate several key hazards.
Based on available information for this and structurally related compounds, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The presence of halogen atoms necessitates a disposal route that can manage the formation of acidic gases upon decomposition. Furthermore, the trifluoromethyl group is known for its high thermal and chemical stability, making degradation challenging.[2] Improper disposal, such as discarding in regular trash or washing down the drain, can lead to environmental contamination and potential harm to human health.
Table 1: Key Properties and Hazard Information for this compound
| Property | Value/Information | Source |
| Molecular Formula | C₈H₄BrF₃N₂ | PubChem |
| Molecular Weight | 265.03 g/mol | PubChem |
| Physical State | Solid (powder) | Sigma-Aldrich |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ChemicalBook |
| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P501 | ChemicalBook |
Regulatory Framework: Classifying Your Waste
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper management from "cradle-to-grave."[3] this compound, being a solid chemical and not a spent solvent from a common industrial process, would not typically fall under the "F-list" of hazardous wastes.[4][5]
Instead, it is most appropriately classified as a characteristic hazardous waste . This classification is based on its properties, primarily its toxicity . While a formal Toxicity Characteristic Leaching Procedure (TCLP) may not have been performed, the known irritant properties and the general principle of prudent laboratory practice dictate that it be handled as a hazardous waste.[5][6]
It is also crucial to check if this compound is listed as a "U-listed" or "P-listed" waste, which applies to discarded, unused commercial chemical products.[7][8] However, in a research context where it is used as a reagent, waste containing this compound is managed based on its hazardous characteristics.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to final hand-off to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Caption: Disposal workflow for this compound.
Step 1: Point-of-Generation Waste Segregation
Proper segregation at the source is the cornerstone of safe and compliant chemical waste management.[9]
-
Solid Waste:
-
Pure Compound: Any unused or expired this compound.
-
Contaminated Labware: Items such as weigh boats, disposable spatulas, and gloves that have come into direct contact with the solid compound. These should be collected as solid hazardous waste.
-
-
Liquid Waste:
-
Reaction Mixtures: Solutions containing this compound should be collected as halogenated organic liquid waste .
-
Solvent Rinses: Solvents used to rinse glassware that contained the compound must also be collected as halogenated organic liquid waste.
-
-
Segregation Principle: It is imperative to keep halogenated waste separate from non-halogenated waste streams.[3] Mixing these waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous (halogenated) type.[10]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use containers that are compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of vapors.[6]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: Accumulation and Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Location: The SAA should be in a secondary containment tray to capture any potential leaks. Store the waste away from incompatible materials, particularly strong oxidizing agents.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6] Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for expansion.
Step 4: Request for Pickup
Once the waste container is full, or in accordance with your institution's policies (e.g., maximum accumulation time), submit a request for waste pickup to your EHS office or designated hazardous waste contractor.
Ultimate Disposal Method: High-Temperature Incineration
Due to its chemical structure, the recommended and most effective disposal method for this compound is high-temperature incineration in a facility permitted to handle hazardous waste.[11]
-
Why Incineration?
-
Thermal Decomposition: The high temperatures, typically above 1,600°F (870°C), are necessary to break the stable C-F and C-Br bonds.[12] For fluorinated compounds, temperatures may need to be even higher to ensure complete destruction.
-
Destruction of the Heterocyclic Ring: The indazole ring system itself will be destroyed under these conditions.
-
-
Management of Byproducts: The combustion of this compound will produce acidic gases, namely hydrogen bromide (HBr) and hydrogen fluoride (HF). Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems, including acid gas scrubbers , to neutralize these corrosive and toxic gases before they are released into the atmosphere.[11][13] For instance, a caustic scrubber using sodium hydroxide can be employed, though for HF, potassium hydroxide (KOH) is often preferred due to the higher solubility of the resulting potassium fluoride (KF) salt.[13][14]
Caption: The high-temperature incineration process for halogenated waste.
Chemical treatment or neutralization of this compound should not be attempted in a standard laboratory setting. The combination of a brominated aromatic system and a highly stable trifluoromethyl group makes controlled degradation complex and potentially hazardous without specialized equipment and expertise. Attempting reactions without a validated protocol could lead to the generation of toxic intermediates or an uncontrolled release of energy.
By adhering to this structured disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with environmental regulations, thereby upholding the principles of responsible scientific practice.
References
- 1. epa.gov [epa.gov]
- 2. nbinno.com [nbinno.com]
- 3. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 4. ptb.de [ptb.de]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. vumc.org [vumc.org]
- 7. epa.gov [epa.gov]
- 8. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. s-k.com [s-k.com]
- 14. Acidic Gases cleaned by CR CleanAir Fume Scrubbers [crcleanair.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromo-5-(trifluoromethyl)-1H-indazole
This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Bromo-5-(trifluoromethyl)-1H-indazole. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar compounds. The following procedures are based on a thorough hazard assessment and established safety standards to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment must be conducted. This involves evaluating the potential routes of exposure—inhalation, skin contact, and ingestion—and implementing control measures to minimize these risks. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards that necessitate the use of PPE[3][4].
Key Hazards Associated with Halogenated Trifluoromethylated Indazoles:
-
Skin and Eye Irritation: Direct contact can cause irritation[1][2].
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1][2][5].
-
Unknown Long-Term Effects: The toxicological properties of many novel chemical entities are not fully characterized, warranting a cautious approach.
The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure. All manipulations of the solid or its solutions should be performed within the fume hood.
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is governed by the potential hazards identified in the risk assessment. The following is a detailed breakdown of the required PPE for handling this compound.
Given the risk of eye irritation, robust eye and face protection is mandatory.
-
Primary Protection: Tightly fitting chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement[6].
-
Secondary Protection: For operations with a higher risk of splashes, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to safety goggles[6].
Table 1: Eye and Face Protection Standards
| Protection Level | Equipment | Standard |
| Minimum | Chemical Splash Goggles | ANSI Z87.1[6] |
| Enhanced (Splash Hazard) | Chemical Splash Goggles and Face Shield | ANSI Z87.1[6] |
Proper glove selection is critical to prevent skin contact.
-
Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using gloves with a higher level of chemical resistance, such as Silver Shield® gloves worn under a pair of nitrile gloves[6].
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use. Employ proper glove removal techniques to avoid contaminating your hands[5].
Table 2: Glove Selection Guide
| Exposure Scenario | Recommended Gloves | Best Practices |
| Incidental Contact (e.g., weighing, transfers) | Nitrile gloves | Change gloves immediately upon contamination. |
| Extended Contact or Immersion | Double-gloved nitrile or Silver Shield® under nitrile[6] | Consult glove manufacturer's compatibility charts for specific solvents used. |
To protect the skin from potential splashes and contamination, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.
-
Additional Protection: For larger scale operations, a chemical-resistant apron or coveralls may be necessary.
-
Clothing and Footwear: Always wear long pants and closed-toe shoes in the laboratory[6].
If engineering controls like a fume hood are not sufficient to control exposure, or during emergency situations such as a spill, respiratory protection is necessary.
-
Respirator Type: For nuisance dust exposures, a NIOSH-approved N95 particulate respirator may be sufficient. For higher-level protection or when handling volatile solutions, an air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter is recommended[5][7]. The use of respirators requires a written respiratory protection program, medical evaluation, and fit testing as per OSHA regulations (29 CFR 1910.134)[3][8].
Table 3: Respiratory Protection Selection
| Task | Potential Exposure | Recommended Respirator |
| Weighing and handling of solid in a fume hood | Low risk of aerosolization | Not typically required if performed correctly in a fume hood. |
| Cleaning up a small spill of solid | Dust generation | NIOSH-approved N95 particulate respirator[7][9]. |
| Handling outside of a fume hood (not recommended) or in case of ventilation failure | Inhalation of dust or vapors | Air-purifying respirator with appropriate cartridges[7][10][11]. |
Operational and Disposal Plans
A clear and concise plan for handling and disposal is crucial for maintaining a safe laboratory environment.
The following workflow outlines the essential steps for safely handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. clarionsafety.com [clarionsafety.com]
- 4. osha.gov [osha.gov]
- 5. capotchem.com [capotchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 10. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 11. secure.lni.wa.gov [secure.lni.wa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
